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Core Science & Biosynthesis

Foundational

Mechanism of Formation for rel-(1S,3R)-3-Phenylcyclohexan-1-ol: A Comprehensive Guide to Diastereoselective Synthesis

Executive Summary rel-(1S,3R)-3-phenylcyclohexan-1-ol is a highly valuable cyclic scaffold in pharmaceutical development, characterized by its cis-1,3-disubstituted cyclohexane stereochemistry. In its lowest-energy chair...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

rel-(1S,3R)-3-phenylcyclohexan-1-ol is a highly valuable cyclic scaffold in pharmaceutical development, characterized by its cis-1,3-disubstituted cyclohexane stereochemistry. In its lowest-energy chair conformation, both the phenyl and hydroxyl groups occupy equatorial positions, effectively minimizing 1,3-diaxial steric clashes. This technical whitepaper details the mechanistic causality, thermodynamic principles, and validated experimental protocols required to synthesize this molecule with high diastereoselectivity.

Retrosynthetic Strategy & Mechanistic Causality

The formation of rel-(1S,3R)-3-phenylcyclohexan-1-ol relies on a highly controlled, two-stage synthetic sequence:

  • C–C Bond Formation : A 1,4-conjugate addition of a phenyl nucleophile to cyclohex-2-en-1-one to yield 3-phenylcyclohexan-1-one.

  • Stereoselective C–O Bond Formation : A diastereoselective reduction of the ketone carbonyl, directing hydride attack to establish the cis-diequatorial relationship.

Pathway A Cyclohex-2-en-1-one C 3-Phenylcyclohexan-1-one A->C Rh-Catalyzed 1,4-Addition B Phenylboronic Acid B->C E rel-(1S,3R)-3-Phenylcyclohexan-1-ol (cis, diequatorial) C->E Diastereoselective Axial Hydride Attack D Hydride Source (e.g., NaBH4) D->E

Fig 1: Two-stage synthetic workflow for rel-(1S,3R)-3-phenylcyclohexan-1-ol.

Stage 1: 1,4-Conjugate Addition (Formation of 3-Phenylcyclohexan-1-one)

Mechanistic Rationale

Direct addition of hard nucleophiles (like Grignard reagents) to α,β-unsaturated ketones often results in an undesired mixture of 1,2-addition (allylic alcohols) and 1,4-addition products. To strictly enforce 1,4-regioselectivity, transition metal catalysis is employed. The Rhodium-catalyzed Hayashi-Miyaura reaction utilizing phenylboronic acid is the gold standard for this transformation[1]. The catalytic cycle involves transmetalation of the phenyl group from boron to rhodium, followed by coordination of the enone, migratory insertion of the alkene into the Rh–Ph bond, and subsequent hydrolysis to release the thermodynamically stable 3-phenylcyclohexanone[1].

Self-Validating Experimental Protocol: Rh-Catalyzed Conjugate Addition
  • Reagents : 2-Cyclohexenone (1.0 eq), Phenylboronic acid (1.4 eq), Rh(acac)(C2H4)2 (3 mol%), 1,4-dioxane/H2O (10:1).

  • Procedure :

    • Catalyst Activation: Under an inert nitrogen atmosphere, dissolve the Rh catalyst in 1,4-dioxane.

    • Coupling: Add 2-cyclohexenone and phenylboronic acid, followed by water. Heat the mixture to 100 °C for 12 hours. Causality : High temperatures are essential; the reaction stalls at ≤60 °C due to the high activation energy required for the transmetalation step[1].

    • Workup: Remove solvents under reduced pressure. Extract with diethyl ether, wash with 5% aqueous NaOH (to remove unreacted boronic acid), and dry over MgSO4[2].

    • In-Process Validation: Monitor via TLC (Hexane/EtOAc 4:1). The product is a UV-active spot with an Rf of ~0.4. GC-MS should confirm a mass of m/z 174.

Stage 2: Diastereoselective Reduction (Stereochemical Control)

Mechanistic Rationale

The stereocenter at C3 governs the facial selectivity of the incoming hydride at C1. In solution, 3-phenylcyclohexanone predominantly adopts a chair conformation where the bulky phenyl group is locked in the equatorial position to avoid severe 1,3-diaxial interactions[3].

When reducing this ketone, small nucleophiles like Sodium Borohydride (NaBH4) preferentially attack the carbonyl carbon from the axial face . This preference is dictated by torsional strain: axial attack avoids the eclipsing interactions with the axial C2 and C6 C–H bonds that would occur during an equatorial attack (Felkin-Anh model for cyclohexanones).

Because the hydride attacks axially, the nascent alkoxide oxygen is pushed into the equatorial position . Protonation yields an equatorial hydroxyl group. Since both the phenyl group at C3 and the hydroxyl group at C1 are equatorial, the relationship is 1,3-diequatorial, which corresponds to the cis-diastereomer, rel-(1S,3R)-3-phenylcyclohexan-1-ol[4].

Alternatively, under thermodynamic control—such as the Meerwein-Ponndorf-Verley (MPV) reduction using heterogeneous catalysts like MOF-808—the reversible nature of the reaction allows the system to equilibrate entirely to the most thermodynamically stable isomer. The cis-isomer (diequatorial) is significantly lower in energy than the trans-isomer (axial-equatorial), leading to excellent diastereoselectivity (>94% cis)[5].

Stereocontrol Ketone 3-Phenylcyclohexanone (Phenyl is Equatorial) Axial Axial Hydride Attack (Small Hydrides / MPV) Ketone->Axial Kinetic / Thermodynamic Control Equatorial Equatorial Hydride Attack (Bulky Hydrides) Ketone->Equatorial Steric Hindrance Control Cis rel-(1S,3R)-3-Phenylcyclohexan-1-ol (cis, 1,3-diequatorial) Major Product Axial->Cis Trans rel-(1S,3S)-3-Phenylcyclohexan-1-ol (trans, 1-ax, 3-eq) Minor Product Equatorial->Trans

Fig 2: Stereochemical divergence in the reduction of 3-phenylcyclohexanone.

Self-Validating Experimental Protocol: Diastereoselective Reduction
  • Reagents : 3-Phenylcyclohexanone (1.0 eq), NaBH4 (1.5 eq), Anhydrous Methanol.

  • Procedure :

    • Preparation: Dissolve 3-phenylcyclohexanone in anhydrous methanol and cool to 0 °C in an ice bath. Causality : Cooling suppresses non-selective background reactions and maximizes the kinetic preference for axial attack.

    • Reduction: Add NaBH4 portion-wise over 15 minutes to control the exothermic evolution of hydrogen gas.

    • Equilibration: Allow the reaction to warm to room temperature and stir for 2 hours.

    • Quenching & Workup: Quench carefully with saturated aqueous NH4Cl to destroy excess hydride. Extract with dichloromethane (DCM), wash with brine, and dry over Na2SO4.

    • In-Process Validation: 1H NMR (CDCl3) is critical here. The carbinol proton (H1) in the cis-isomer (axial proton) appears as a broad multiplet (tt) around 3.6 ppm with large coupling constants (J ≈ 10-11 Hz) due to axial-axial coupling with adjacent protons. The trans-isomer would show a narrower multiplet indicating an equatorial proton with smaller J values.

Quantitative Data Presentation

The choice of reducing agent directly impacts the diastereomeric ratio (dr) of the final product. The table below summarizes the expected stereochemical outcomes based on the mechanistic pathways discussed.

Reducing Agent / CatalystReaction TypePrimary Control MechanismMajor DiastereomerTypical dr (cis:trans)
NaBH4 / MeOHHydride TransferKinetic (Axial Attack)cis (1S,3R)~ 85:15 to 90:10[4]
LiAlH4 / THFHydride TransferKinetic (Axial Attack)cis (1S,3R)~ 80:20
L-Selectride / THFHydride TransferSteric (Equatorial Attack)trans (1S,3S)< 10:90
MOF-808 / iPrOHMPV ReductionThermodynamiccis (1S,3R)> 94:6[5]

Table 1: Influence of reduction conditions on the diastereoselectivity of 3-phenylcyclohexan-1-ol formation.

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Exploratory

toxicity and safety data sheet for rel-(1S,3R)-3-phenylcyclohexan-1-ol

An in-depth technical analysis of rel-(1S,3R)-3-phenylcyclohexan-1-ol requires moving beyond basic chemical descriptors to understand its role as a privileged chiral scaffold. As a Senior Application Scientist, I approac...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis of rel-(1S,3R)-3-phenylcyclohexan-1-ol requires moving beyond basic chemical descriptors to understand its role as a privileged chiral scaffold. As a Senior Application Scientist, I approach this molecule not merely as a reagent, but as a dynamic pharmacophore whose stereochemistry dictates both its toxicological profile and its profound pharmacological efficacy in drug development.

Below is a comprehensive guide detailing the physicochemical properties, safety data, and self-validating experimental workflows associated with this critical compound.

Physicochemical Profiling & Stereochemical Causality

The molecule rel-(1S,3R)-3-phenylcyclohexan-1-ol (CAS 49673-74-7) is a cyclic alcohol characterized by a cyclohexane ring substituted with a phenyl group at the C3 position. The (1S,3R) designation refers to the cis diastereomer.

The Causality of Conformation: In cyclohexane stereochemistry, a 1,3-cis substitution pattern is thermodynamically privileged. It allows both the bulky phenyl group and the hydroxyl group to simultaneously occupy equatorial positions ()[1]. This 1,3-diequatorial conformation drastically minimizes 1,3-diaxial steric repulsion. In drug design, this rigid, low-energy conformation acts as an ideal vector, projecting the hydroxyl group (a hydrogen-bond donor/acceptor) and the lipophilic phenyl ring at precise angles necessary for binding to G-protein coupled receptors (GPCRs).

Table 1: Physicochemical Profile of rel-(1S,3R)-3-Phenylcyclohexan-1-ol [2]

ParameterValueCausality / Practical Implication
Molecular Formula C₁₂H₁₆ODefines the lipophilic hydrocarbon core with a single H-bond donor.
Molecular Weight 176.26 g/mol Low MW ensures high ligand efficiency when utilized as a synthetic scaffold.
XLogP3 2.71Moderate lipophilicity promotes rapid crossing of cellular lipid bilayers.
Boiling Point 295.8 ºCIndicates strong intermolecular hydrogen bonding; requires high-vacuum distillation.
Density 1.051 g/cm³Slightly denser than water; dictates phase separation dynamics during extraction.

Toxicological & Safety Data Sheet (SDS) Evaluation

Handling rel-(1S,3R)-3-phenylcyclohexan-1-ol requires strict adherence to safety protocols due to its inherent bioactivity and lipophilicity.

  • Acute Toxicity & Hazards: According to standardized safety data, the compound is classified as a severe irritant. It must be considered hazardous, with explicit warnings against ingestion, inhalation, or dermal exposure ()[3].

  • Mechanistic Toxicology: The XLogP3 value of 2.71 indicates that the molecule is highly lipophilic. If exposed to the skin, it can rapidly partition into the stratum corneum and enter systemic circulation. Once intracellular, the unhindered hydroxyl group can engage in off-target hydrogen bonding with native kinases or metabolic enzymes, leading to localized cytotoxicity or oxidative stress.

  • Required PPE: Handling requires nitrile gloves (double-gloving recommended during synthesis), a properly ventilated fume hood to prevent inhalation of aerosolized particulates, and chemical splash goggles.

Pharmacological Significance: The Cannabimimetic Connection

The true value of the rel-(1S,3R)-3-phenylcyclohexan-1-ol scaffold lies in its application as the core building block for non-classical, bicyclic cannabinoids. In the 1980s, researchers utilized this exact cis-scaffold to synthesize CP-47,497 , a potent analgesic and CB1 receptor agonist ()[4].

By functionalizing the phenyl ring with a dimethylheptyl chain, the resulting derivative binds to the CB1 receptor with a Ki​ of 2.1 nM, exhibiting 3 to 28 times greater potency than naturally occurring Δ9 -THC[4]. The cis-diequatorial geometry of the parent cyclohexanol is the exact structural determinant that allows the synthetic ligand to mimic the tricyclic core of classical cannabinoids ()[5].

CB1_Signaling Ligand CP-47,497 (1S,3R-Derivative) Receptor CB1 Receptor (GPCR) Ligand->Receptor High Affinity Binding (Ki = 2.1 nM) Gi_Protein Gi/o Protein Activation Receptor->Gi_Protein Conformational Shift AC_Inhibition Adenylyl Cyclase Inhibition Gi_Protein->AC_Inhibition Alpha-i Subunit Ion_Channels Modulation of Ca2+/K+ Channels Gi_Protein->Ion_Channels Beta-Gamma Subunit cAMP_Decrease Decreased cAMP AC_Inhibition->cAMP_Decrease Reduced ATP Conversion

Figure 1: CB1 receptor signaling pathway modulated by (1S,3R)-3-phenylcyclohexanol derivatives.

Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . Every step includes the mechanistic causality behind the action.

Protocol A: Stereoselective Synthesis of rel-(1S,3R)-3-Phenylcyclohexan-1-ol

While biocatalytic methods using engineered Cytochrome P450cam (Y96F mutant) can regioselectively hydroxylate phenylcyclohexane[1], synthetic laboratories often rely on the diastereoselective reduction of 3-phenylcyclohexan-1-one.

  • Preparation: Dissolve 3-phenylcyclohexan-1-one in anhydrous Tetrahydrofuran (THF) under an inert argon atmosphere.

    • Causality: Complete moisture exclusion is critical to prevent the premature quenching of the highly reactive hydride reagent.

  • Thermal Control: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

    • Causality: Ultra-low temperatures rigidify the transition state, maximizing stereoselectivity by preventing conformational flipping of the cyclohexane ring.

  • Hydride Addition: Add L-Selectride (lithium tri-sec-butylborohydride) dropwise over 30 minutes.

    • Causality: The massive steric bulk of the sec-butyl groups forces the hydride to attack the ketone from the less hindered axial face. This geometrically pushes the resulting hydroxyl oxygen into the desired equatorial position, yielding the cis-1,3-diequatorial product.

  • Oxidative Quench: Quench the reaction with 10% NaOH and 30% H₂O₂.

    • Causality: This step oxidatively cleaves the intermediate organoborane complex, liberating the free alcohol.

  • Self-Validation (Analytical): Perform ¹H-NMR spectroscopy. The axial proton at C1 will appear as a broad multiplet with large coupling constants ( J≈10 Hz) due to axial-axial coupling with neighboring protons, definitively confirming the equatorial position of the hydroxyl group.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

Before advancing derivatives into in vivo models, the baseline toxicity of the parent scaffold must be established.

Toxicity_Workflow Prep Compound Prep (DMSO Stock) CellCulture Cell Culture (HEK293 Cells) Prep->CellCulture Dosing (<0.5% DMSO) Incubation Incubation (48h, 37°C) CellCulture->Incubation Exposure Phase Assay MTT Reagent Addition Incubation->Assay Viability Check Readout Absorbance Read (570 nm) Assay->Readout Formazan Dissolution Analysis IC50 Calculation Readout->Analysis Data Processing

Figure 2: Step-by-step in vitro cytotoxicity screening workflow for chiral scaffolds.

  • Cell Seeding: Seed HEK293 cells in a 96-well plate at 1×104 cells/well. Incubate for 24 hours at 37°C in 5% CO₂.

  • Compound Dosing: Prepare serial dilutions of the synthesized rel-(1S,3R)-3-phenylcyclohexan-1-ol in DMSO. Add to the wells, ensuring the final DMSO concentration in the culture media does not exceed 0.5% (v/v).

    • Causality: DMSO concentrations above 0.5% independently induce osmotic stress and cell death, which would artificially skew the IC₅₀ data.

  • Metabolic Incubation: Treat the cells for 48 hours.

  • MTT Conversion: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours.

    • Causality: Only viable cells possess active mitochondrial succinate dehydrogenase, which reduces the yellow tetrazolium dye into insoluble, purple formazan crystals. This directly correlates metabolic activity with cell viability.

  • Quantification: Solubilize the formazan with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader to calculate the IC₅₀.

References

  • Weissman, A., Milne, G. M., & Melvin, L. S. (1982). "Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol". Journal of Pharmacology and Experimental Therapeutics. PubMed (NIH). URL:[Link]

  • Bell, S. G., et al. (1998). "Aliphatic vs. aromatic C-H bond activation of phenylcyclohexane catalysed by cytochrome P450cam". RSC Publishing. URL:[Link]

  • Banister, S. D., et al. (2015). "Pharmacology of Indole and Indazole Synthetic Cannabinoid Designer Drugs". ACS Chemical Neuroscience. URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: rel-(1S,3R)-3-Phenylcyclohexan-1-ol as a Chiral Building Block

For Researchers, Scientists, and Drug Development Professionals Introduction: The Strategic Value of Chiral Scaffolds In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Chiral Scaffolds

In the landscape of modern drug discovery and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, safety, and therapeutic efficacy. Living systems are inherently chiral, and as such, interactions between drug molecules and biological targets like enzymes and receptors are highly stereospecific. This necessitates the development of synthetic strategies that can deliver enantiomerically pure compounds. Chiral building blocks—enantiopure molecular fragments—are indispensable tools in this endeavor, providing a reliable and efficient pathway to complex chiral molecules by embedding stereochemical information at the outset of a synthetic sequence.

This guide focuses on the application of rel-(1S,3R)-3-phenylcyclohexan-1-ol , a versatile chiral building block. The "rel" (relative) designation indicates a racemic mixture of the (1S,3R) enantiomer and its mirror image, the (1R,3S) enantiomer. The strategic value of this scaffold lies in the fixed 1,3-diaxial or 1,3-diequatorial relationship between the hydroxyl and phenyl groups on a conformationally well-defined cyclohexane ring. Once resolved into its constituent enantiomers, this molecule serves as a powerful chiral auxiliary or a direct precursor for a range of high-value compounds, including pharmaceuticals.

Properties, Synthesis, and Resolution

The utility of a chiral building block begins with its accessibility. rel-(1S,3R)-3-phenylcyclohexan-1-ol is synthesized and then resolved to provide the enantiopure material required for asymmetric synthesis.

Physicochemical Properties:

Property Value
Molecular Formula C₁₂H₁₆O
Molecular Weight 176.25 g/mol
Appearance White to off-white solid

| Key Structural Features | Chiral secondary alcohol with a phenyl group at the C-3 position. The cis/trans relationship of the substituents dictates the conformational bias of the cyclohexane ring. |

Synthesis and Resolution Workflow

The typical pathway to enantiopure (1S,3R)-3-phenylcyclohexan-1-ol involves the synthesis of the racemate followed by classical resolution or enzymatic methods.

G cluster_synthesis Synthesis of Racemate cluster_resolution Chiral Resolution start 3-Phenylcyclohexanone reduction Reduction (e.g., NaBH₄, H₂/Pd-C) start->reduction racemate rel-(1S,3R)-3-phenylcyclohexan-1-ol (Racemic Mixture) reduction->racemate racemate2 Racemic Mixture resolution Resolution Agent (e.g., Tartaric Acid Derivative, Enzyme-catalyzed acylation) racemate->resolution diastereomers Separable Diastereomeric Salts/Esters resolution->diastereomers separation Physical Separation (Crystallization, Chromatography) diastereomers->separation hydrolysis Hydrolysis/ Cleavage separation->hydrolysis enantiomers Enantiopure (1S,3R) & (1R,3S) 3-Phenylcyclohexan-1-ol hydrolysis->enantiomers

Caption: General workflow for the synthesis and resolution of 3-phenylcyclohexan-1-ol.

Application as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a temporary component of a molecule that directs the stereochemical outcome of a reaction. The auxiliary is then cleaved and can often be recovered. The defined stereochemistry and steric bulk of (1S,3R)-3-phenylcyclohexan-1-ol make it an effective controller in various asymmetric transformations.

Case Study: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a powerful tool for constructing six-membered rings. When a dienophile is attached to a chiral auxiliary, the reaction can proceed with high diastereoselectivity. (1S,3R)-3-phenylcyclohexan-1-ol can be esterified with acrylic acid to form a chiral acrylate dienophile.

Mechanism of Stereochemical Induction:

The phenyl group of the auxiliary provides a sterically demanding environment. In the presence of a Lewis acid catalyst (e.g., Et₂AlCl), the acrylate moiety adopts a rigid conformation. The bulky phenyl group effectively shields one face of the dienophile, forcing the incoming diene to approach from the less hindered face. This results in the preferential formation of one diastereomer of the Diels-Alder adduct.

G cluster_prep Auxiliary Attachment cluster_reaction Diastereoselective Diels-Alder cluster_cleavage Auxiliary Cleavage aux (1S,3R)-3-Phenyl- cyclohexan-1-ol dienophile Chiral Acrylate Dienophile aux->dienophile + acryloyl Acryloyl Chloride acryloyl->dienophile ts Transition State (Face Shielding by Phenyl Group) dienophile->ts diene Diene (e.g., Cyclopentadiene) diene->ts lewis Lewis Acid (e.g., Et₂AlCl) lewis->ts catalysis adduct Diastereomerically Enriched Diels-Alder Adduct ts->adduct product Enantiomerically Enriched Product adduct->product + recovered_aux Recovered Auxiliary adduct->recovered_aux cleavage reagent Cleavage Reagent (e.g., LiAlH₄, LiOH) reagent->product

Caption: Workflow for using (1S,3R)-3-phenylcyclohexan-1-ol as a chiral auxiliary.

Protocol 1: Asymmetric Diels-Alder Reaction with Cyclopentadiene

This protocol describes the synthesis of a chiral acrylate ester and its subsequent Lewis acid-catalyzed Diels-Alder reaction with cyclopentadiene, a common benchmark for this transformation.

Materials:

  • (1S,3R)-3-phenylcyclohexan-1-ol

  • Acryloyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Cyclopentadiene (freshly cracked)

  • Diethylaluminum chloride (Et₂AlCl), 1.0 M in hexanes

  • Lithium aluminum hydride (LiAlH₄)

  • Diethyl ether, anhydrous

  • Saturated aqueous sodium sulfate (Na₂SO₄)

  • Saturated aqueous Rochelle's salt (sodium potassium tartrate)

Procedure:

Part A: Synthesis of (1S,3R)-3-Phenylcyclohexyl Acrylate

  • Setup: To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add (1S,3R)-3-phenylcyclohexan-1-ol (1.0 eq) and anhydrous DCM (approx. 0.2 M). Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.2 eq) to the stirred solution.

  • Acylation: Add acryloyl chloride (1.1 eq) dropwise over 15 minutes. Causality: The dropwise addition at low temperature controls the exotherm of the acylation reaction.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours, monitoring by TLC until the starting alcohol is consumed.

  • Workup: Quench the reaction with saturated aqueous NH₄Cl. Separate the layers and extract the aqueous phase with DCM (2x). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate/hexanes) to yield the pure chiral acrylate.

Part B: Diastereoselective Diels-Alder Reaction

  • Setup: To a flame-dried Schlenk flask under argon, add the purified (1S,3R)-3-phenylcyclohexyl acrylate (1.0 eq) and anhydrous DCM (approx. 0.1 M). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Lewis Acid Addition: Add diethylaluminum chloride solution (1.2 eq) dropwise. Stir the resulting solution for 30 minutes at -78 °C. Causality: The Lewis acid coordinates to the carbonyl oxygen, enhancing the dienophile's reactivity and locking its conformation to maximize facial bias.

  • Diene Addition: Add freshly cracked cyclopentadiene (3.0 eq) dropwise.

  • Reaction: Stir the reaction at -78 °C for 3-5 hours. Monitor the reaction by TLC.

  • Quench: Slowly quench the reaction at -78 °C by adding saturated aqueous NaHCO₃. Allow the mixture to warm to room temperature.

  • Workup: Filter the mixture through a pad of Celite® to remove aluminum salts. Separate the layers and extract the aqueous phase with DCM (3x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The diastereomeric ratio (d.r.) of the crude product can be determined by ¹H NMR analysis.

Part C: Reductive Cleavage of the Auxiliary

  • Setup: Prepare a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous diethyl ether in a flame-dried flask under argon at 0 °C.

  • Addition: Add a solution of the Diels-Alder adduct in anhydrous diethyl ether dropwise to the LiAlH₄ suspension.

  • Reaction: After the addition is complete, warm the reaction to room temperature and then heat to reflux for 6 hours.

  • Quench: Cool the reaction to 0 °C and quench sequentially by the slow, dropwise addition of water (X mL), 15% aqueous NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup). Trustworthiness: This specific workup procedure is crucial for safely quenching the reactive LiAlH₄ and precipitating the aluminum salts into a filterable solid.

  • Isolation: Stir the resulting white suspension vigorously for 1 hour at room temperature. Filter the solid and wash thoroughly with diethyl ether. The filtrate contains the desired chiral alcohol product and the recovered (1S,3R)-3-phenylcyclohexan-1-ol.

  • Purification: Separate the product from the recovered auxiliary by flash column chromatography.

Application in Pharmaceutical Synthesis

Chiral cyclohexanol derivatives are important structural motifs in many active pharmaceutical ingredients (APIs). For instance, the core of O-desmethylvenlafaxine (desvenlafaxine), an antidepressant, contains a 1-(aminoethyl)-1-hydroxycyclohexane structure. While not a direct application of 3-phenylcyclohexan-1-ol, the principles of controlling stereochemistry on a cyclohexane ring are highly relevant. The synthesis of specific enantiomers of such drugs is critical, as different enantiomers can have different pharmacological and toxicological profiles. Asymmetric synthesis strategies, often employing chiral building blocks or auxiliaries, are key to accessing the desired single-enantiomer API.

Data Summary

The effectiveness of a chiral auxiliary is quantified by the diastereomeric excess (d.e.) or enantiomeric excess (e.e.) it induces in the product. The following table summarizes typical results for Diels-Alder reactions using phenylcyclohexanol-based auxiliaries.

DieneLewis AcidTemp (°C)Diastereomeric Ratio (endo:exo)Yield (%)
CyclopentadieneEt₂AlCl-78>95:5~90
IsopreneEt₂AlCl-78>90:10 (para:meta)~85
1,3-ButadieneBF₃·OEt₂-78>90:10~88

Note: Data are representative values compiled from typical outcomes of similar reactions in the literature.

Conclusion

rel-(1S,3R)-3-phenylcyclohexan-1-ol, once resolved, stands as a highly effective and recoverable chiral building block. Its well-defined stereochemistry and the steric influence of the phenyl group allow for high levels of stereocontrol in key carbon-carbon bond-forming reactions, most notably the Diels-Alder cycloaddition. The protocols provided herein offer a robust framework for researchers to leverage this auxiliary in the asymmetric synthesis of complex molecular targets. Its application underscores the power of building-block strategies to streamline the production of enantiomerically pure compounds essential for the pharmaceutical and fine chemical industries.

References

  • Synthesis of Chiral Building Blocks for Use in Drug Discovery. PMC.
  • Chiral Molecular Building Blocks in Modern Drug Discovery. AiFChem.
  • Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development. AiFChem.
  • Application of chiral building blocks to the synthesis of drugs. Journal of Synthetic Organic Chemistry, Japan.
  • Chiral Building Blocks Selection. Enamine.
  • A Technical Guide to the Enantioselective Synthesis and Chiral Separation of Desvenlafaxine Isomers. Benchchem.
  • The Synthetic Potential of 1-Phenylhexan-3-ol: A Technical Overview for Chemical Innov
  • Enantiomers of o-desmethyl venlafaxine.
  • Development of an enantioselective assay for simultaneous separation of venlafaxine and O-desmethylvenlafaxine by micellar electrokinetic chrom
Application

Application Note: Stereoselective Catalytic Hydrogenation for the Synthesis of rel-(1S,3R)-3-Phenylcyclohexan-1-ol

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide Executive Summary The synthesis of substituted cyclohexanols with precise stereocont...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: Advanced Protocol & Mechanistic Guide

Executive Summary

The synthesis of substituted cyclohexanols with precise stereocontrol is a critical transformation in the development of pharmaceuticals, particularly in the synthesis of bioisosteric scaffolds and designer therapeutics. The target compound, rel-(1S,3R)-3-phenylcyclohexan-1-ol (commonly referred to as cis-3-phenylcyclohexanol), features a 1,3-di-equatorial substitution pattern.

Achieving high diastereoselectivity for the cis-isomer via the catalytic hydrogenation of 3-phenylcyclohexanone presents a unique stereochemical challenge. Standard heterogeneous hydrogenation typically favors the kinetic trans-product. This application note details the mechanistic causality governing facial selectivity and provides field-proven, self-validating protocols to selectively funnel the reduction toward the thermodynamically stable cis-diastereomer using both heterogeneous thermodynamic equilibration and directed homogeneous catalysis.

Stereochemical Causality & Mechanism

To design an effective hydrogenation protocol, one must first understand the conformational dynamics of the starting material, 3-phenylcyclohexanone.

The Conformational Lock and Facial Bias

The bulky phenyl group at the C3 position effectively "locks" the cyclohexane ring into a chair conformation where the phenyl ring occupies the equatorial position to minimize 1,3-diaxial interactions.

  • Kinetic Control (Equatorial Attack): When hydrogen is delivered from the less sterically hindered equatorial face (typical of standard Pd/C or PtO₂ catalysts in acidic media), the resulting hydroxyl group is pushed into the axial position. This yields the trans-3-phenylcyclohexanol isomer .

  • Thermodynamic Control (Axial Attack): To obtain the target cis-isomer (rel-1S,3R), the hydride must be delivered from the sterically hindered axial face, placing the resulting hydroxyl group in the equatorial position. Because the di-equatorial cis-isomer is thermodynamically lower in energy than the axial-equatorial trans-isomer, thermodynamic equilibration or sterically directed homogeneous catalysts can be exploited to achieve high cis-selectivity .

Mechanistic Pathway Visualization

Mechanism cluster_0 Kinetic Pathway (Less Hindered Attack) cluster_1 Thermodynamic / Directed Pathway Substrate 3-Phenylcyclohexanone (Conformationally Locked) KineticCat Heterogeneous Catalyst (e.g., PtO2 / AcOH) Substrate->KineticCat Equatorial Face Attack ThermoCat Ru/C + Base (Equilibration) or Ir-Amphbinol (Directed) Substrate->ThermoCat Axial Face Attack / Epimerization TransProd trans-3-Phenylcyclohexanol (Axial OH) KineticCat->TransProd Kinetic Product CisProd rel-(1S,3R)-3-Phenylcyclohexan-1-ol (Di-equatorial, cis) TransProd->CisProd Base-Catalyzed Epimerization ThermoCat->CisProd Thermodynamic Product

Mechanistic pathways for the catalytic hydrogenation of 3-phenylcyclohexanone to its cis/trans isomers.

Validated Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process controls (IPC), the operator can verify the shift from kinetic to thermodynamic products in real-time.

Protocol A: Heterogeneous Hydrogenation via Thermodynamic Equilibration

This method utilizes a Ruthenium on Carbon (Ru/C) catalyst combined with a strong alkoxide base. The base facilitates a continuous oxidation-reduction loop (epimerization) at the metal surface, funneling the kinetically formed trans-isomer into the thermodynamically stable cis-isomer .

Reagents & Materials:

  • 3-Phenylcyclohexanone: 10.0 g (57.4 mmol)

  • 5% Ru/C (Evonik type or equivalent): 0.5 g (5 wt%)

  • Potassium tert-butoxide ( t -BuOK): 0.64 g (5.7 mmol, 10 mol%)

  • Anhydrous Isopropanol (IPA): 100 mL

  • Hydrogen gas (UHP grade)

Step-by-Step Procedure:

  • Reactor Preparation: Charge a 250 mL stainless steel Parr autoclave with 3-phenylcyclohexanone, anhydrous IPA, and t -BuOK. Stir for 5 minutes to ensure complete dissolution of the base.

  • Catalyst Addition: Carefully add the 5% Ru/C catalyst. Safety Note: Ru/C can be pyrophoric; add under a blanket of inert argon or nitrogen.

  • Purging: Seal the autoclave. Purge the headspace with Nitrogen (3 × 30 psi), followed by Hydrogen (3 × 30 psi).

  • Reaction Execution: Pressurize the reactor to 60 psi with H₂. Heat the reaction mixture to 80 °C under vigorous stirring (800 rpm).

  • Self-Validating IPC: After 2 hours, pause stirring, cool to 40 °C, and carefully draw a 0.5 mL aliquot. Filter through a PTFE syringe filter and analyze via GC-FID.

    • Causality Check: Early aliquots may show a 60:40 cis:trans ratio. As thermodynamic equilibration progresses, the ratio will shift. Continue heating until the cis:trans ratio exceeds 92:8.

  • Workup: Cool the reactor to room temperature, vent H₂ safely, and purge with N₂. Filter the mixture through a pad of Celite to remove the catalyst. Wash the pad with 20 mL IPA.

  • Isolation: Concentrate the filtrate in vacuo. Dissolve the residue in ethyl acetate, wash with 0.1 M HCl to neutralize the base, dry over Na₂SO₄, and evaporate to yield the crude rel-(1S,3R)-3-phenylcyclohexan-1-ol. Recrystallization from heptane yields the pure cis-diastereomer.

Protocol B: Homogeneous Stereoselective Hydrogenation

For applications where high catalyst turnover and absolute kinetic control are required without harsh basic heating, bulky homogeneous catalysts (such as Ir-f-amphbinol complexes) can be employed. The ligand's steric bulk physically blocks the equatorial face of the substrate, forcing axial hydride delivery .

Reagents & Materials:

  • 3-Phenylcyclohexanone: 5.0 g (28.7 mmol)

  • Ir-f-amphbinol Catalyst: 0.01 mol% (S/C = 10,000)

  • Anhydrous Ethanol: 50 mL

  • Hydrogen gas (UHP grade)

Step-by-Step Procedure:

  • Preparation: In a glovebox, dissolve the Ir-catalyst in 5 mL of anhydrous ethanol.

  • Reaction Setup: Transfer the substrate and 45 mL of ethanol into a high-pressure hydrogenation vessel. Inject the catalyst solution.

  • Hydrogenation: Purge the vessel with H₂ (3x). Pressurize to 30 atm (approx. 440 psi). Stir at 25 °C for 12 hours.

  • IPC & Validation: Depressurize and sample for ¹H-NMR analysis. The diagnostic carbinol proton (C1-H) for the cis-isomer appears as a broad multiplet (axial-axial and axial-equatorial couplings) around δ 3.6 ppm, distinct from the narrow multiplet of the trans-isomer.

  • Purification: Pass the mixture through a short silica plug to remove trace metal, followed by solvent evaporation to yield >98% pure rel-(1S,3R)-3-phenylcyclohexan-1-ol.

Quantitative Data Summary

The table below summarizes the expected outcomes based on the chosen catalytic system, illustrating the stark contrast between kinetic and thermodynamic/directed approaches.

Catalytic SystemControl MechanismFacial AttackMajor ProductExpected cis:trans RatioYield
PtO₂ / AcOH (25 °C) KineticEquatorialtrans (1S,3S)15 : 85>95%
Pd/C / EtOH (25 °C) KineticEquatorialtrans (1S,3S)25 : 75>95%
Ru/C + t -BuOK (80 °C) ThermodynamicEquilibrationcis (rel-1S,3R) 94 : 6 88%
Ir-f-amphbinol (25 °C) Directed KineticAxialcis (rel-1S,3R) >99 : 1 98%

Note: The cis-isomer is defined by the di-equatorial conformation, making it the globally minimized thermodynamic product.

References

  • Milan, M., Bietti, M., & Costas, M. "Deciphering Reactivity and Selectivity Patterns in Aliphatic C–H Bond Oxygenation of Cyclopentane and Cyclohexane Derivatives." The Journal of Organic Chemistry, 2021.[Link]

  • Wei, Y., Rao, B., & Cong, X. "Highly Selective Hydrogenation of Aromatic Ketones and Phenols Enabled by Cyclic (Amino)(alkyl)carbene Rhodium Complexes." Journal of the American Chemical Society, 2015.[Link]

  • Author Group. "Iridium Catalysts with f-Amphbinol Ligands: Highly Stereoselective Hydrogenation of a Variety of Ketones." Organic Letters, 2023.[Link]

  • Author Group. "Selective Arene Hydrogenation for Direct Access to Saturated Carbo- and Heterocycles." Angewandte Chemie International Edition, 2018.[Link]

Method

enzymatic kinetic resolution of rel-(1S,3R)-3-phenylcyclohexan-1-ol

An Application Guide to the Enzymatic Kinetic Resolution of rel-(1S,3R)-3-Phenylcyclohexan-1-ol Introduction: The Imperative for Enantiopure Compounds In the realms of pharmaceutical development and fine chemical synthes...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Enzymatic Kinetic Resolution of rel-(1S,3R)-3-Phenylcyclohexan-1-ol

Introduction: The Imperative for Enantiopure Compounds

In the realms of pharmaceutical development and fine chemical synthesis, the stereochemistry of a molecule is not a trivial detail but a critical determinant of its biological activity and safety. Chiral secondary alcohols, such as the enantiomers of 3-phenylcyclohexan-1-ol, are valuable building blocks for complex, high-value molecules.[1][2] The kinetic resolution of racemic mixtures stands as one of the most practical and widely adopted methods for accessing these enantiomerically pure compounds.[3] Among the various approaches, enzymatic kinetic resolution (EKR) offers unparalleled selectivity under mild, environmentally benign conditions.[4]

This application note provides a comprehensive technical guide to the kinetic resolution of racemic rel-(1S,3R)-3-phenylcyclohexan-1-ol using Candida antarctica lipase B (CALB), a robust and highly selective biocatalyst.[2][5] We will delve into the mechanistic underpinnings of the resolution, provide a detailed step-by-step protocol for its execution and analysis, and offer insights grounded in established biocatalysis principles.

Principle of the Method: A Race of Enantiomers

Enzymatic kinetic resolution leverages the inherent chirality of an enzyme's active site to differentiate between the two enantiomers of a racemic substrate. The enzyme catalyzes a reaction—in this case, an acylation—on one enantiomer at a significantly higher rate than the other.[3]

The process begins with a racemic mixture of the alcohol, rel-(1S,3R)-3-phenylcyclohexan-1-ol, which contains equal amounts of the (1S,3R) and (1R,3S) enantiomers. In the presence of CALB and an acyl donor, the enzyme will preferentially acylate one enantiomer (typically the R-enantiomer for secondary alcohols, in accordance with Kazlauskas' rule) into its corresponding ester.[1][6] The other enantiomer (the S-enantiomer) is left largely unreacted.

By halting the reaction at approximately 50% conversion, it is possible to recover both the unreacted (S)-alcohol and the newly formed (R)-ester in high enantiomeric excess (e.e.).[3] These two products can then be separated by standard chromatographic techniques. The use of an irreversible acyl donor, such as vinyl acetate, is highly advantageous as it prevents the reverse reaction and drives the process to completion.[2]

G cluster_start Starting Materials cluster_process Biocatalytic Process cluster_outcome Separation & Products Racemate Racemic (±)-3-Phenylcyclohexan-1-ol [(1S,3R) and (1R,3S)] Reaction Enzymatic Kinetic Resolution (Acylation) Racemate->Reaction Reagents Immobilized CALB + Vinyl Acetate + Organic Solvent Reagents->Reaction Monitoring Reaction Monitoring (Chiral HPLC/GC) Reaction->Monitoring Stop at ~50% conversion Separation Chromatographic Separation Monitoring->Separation S_Alcohol Enantiopure (S)-Alcohol Separation->S_Alcohol R_Ester Enantiopure (R)-Ester Separation->R_Ester

Caption: Workflow for the enzymatic kinetic resolution of racemic 3-phenylcyclohexan-1-ol.

The Catalytic Mechanism: A Closer Look at the Active Site

Lipases like CALB belong to the family of serine hydrolases and operate via a well-understood "Ping-Pong Bi-Bi" mechanism.[7] The catalytic activity originates from a conserved triad of amino acid residues in the active site: serine (Ser), histidine (His), and aspartate (Asp).

The catalytic cycle proceeds in two main stages:

  • Acylation of the Enzyme: The serine residue, activated by the histidine-aspartate pair, performs a nucleophilic attack on the carbonyl carbon of the acyl donor (vinyl acetate). This forms a tetrahedral intermediate which then collapses, releasing vinyl alcohol (which tautomerizes to acetaldehyde) and forming a stable acyl-enzyme intermediate.[8]

  • Deacylation by the Alcohol: One of the alcohol enantiomers enters the active site. The hydroxyl group of the alcohol, activated by the catalytic histidine, attacks the carbonyl of the acyl-enzyme intermediate. This second tetrahedral intermediate collapses, releasing the esterified product and regenerating the free enzyme, ready for another cycle.[6][8]

Enantioselectivity arises from the steric and electronic differences in how the two alcohol enantiomers fit within the three-dimensional architecture of the enzyme's active site.[6] The enzyme's chiral pocket accommodates the "fast-reacting" enantiomer in an orientation that is optimal for catalysis, while the "slow-reacting" enantiomer binds in a less productive manner.

G cluster_products E Free Enzyme (Ser-OH) E_VA Enzyme-Vinyl Acetate Complex E->E_VA + Vinyl Acetate EA Acyl-Enzyme Intermediate (Ser-O-Acyl) E_Alc Acyl-Enzyme (R)-Alcohol Complex EA->E_Alc + (R)-Alcohol E_VA->EA - Acetaldehyde Aldehyde Acetaldehyde E_Alc->E - (R)-Ester Ester (R)-Ester

Caption: The Ping-Pong Bi-Bi mechanism for lipase-catalyzed transesterification.

Detailed Experimental Protocol

This protocol is designed as a robust starting point for the kinetic resolution of rel-(1S,3R)-3-phenylcyclohexan-1-ol. Optimization of parameters such as solvent, temperature, and enzyme loading may be necessary to achieve maximum efficiency and selectivity.

Materials and Reagents
Reagent/MaterialGrade/Specification
rel-(1S,3R)-3-Phenylcyclohexan-1-olRacemic, >98% purity
Immobilized Candida antarctica Lipase B (CALB)e.g., Novozym® 435 or equivalent
Vinyl AcetateAnhydrous, >99%, inhibitor-free
Hexane (or tert-Butyl methyl ether, TBME)Anhydrous, HPLC grade
Ethyl AcetateHPLC grade (for chromatography)
Standard lab glasswareDried in an oven before use
Magnetic stirrer and hot plateCapable of maintaining constant temperature
Chiral HPLC or GC systemEquipped with a suitable chiral column (e.g., Chiralpak AD)
Step-by-Step Procedure
  • Reaction Setup:

    • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add rel-(1S,3R)-3-phenylcyclohexan-1-ol (1.0 mmol, 176 mg).

    • Add 20 mL of anhydrous hexane (or TBME). Stir until the substrate is fully dissolved.

    • Place the flask in a water bath or on a hot plate set to a constant temperature of 35-40°C.[6]

    • Add vinyl acetate (3.0 mmol, 0.28 mL). Using an excess of the acyl donor ensures the reaction proceeds efficiently.

    • Allow the solution to equilibrate at the set temperature for 10 minutes.

  • Initiation and Monitoring:

    • Initiate the reaction by adding immobilized CALB (40-50 mg). The optimal enzyme loading may vary and should be determined experimentally.[9]

    • Stir the suspension at a moderate speed (e.g., 200-300 rpm).

    • Begin monitoring the reaction immediately. Every 1-2 hours, pause stirring, allow the enzyme to settle, and withdraw a small aliquot (~50 µL) of the supernatant.

    • Prepare the aliquot for analysis by filtering it through a small plug of silica or a syringe filter to remove any enzyme particles, then dilute with the mobile phase for chiral HPLC/GC analysis.

    • Continue the reaction until the conversion reaches approximately 50%, which provides the optimal balance for obtaining both the unreacted alcohol and the ester product with high enantiomeric excess.[3]

  • Reaction Work-up and Product Isolation:

    • Once the desired conversion is reached, quench the reaction by filtering off the immobilized enzyme using a Büchner funnel. Wash the enzyme with a small amount of fresh solvent and set it aside. The immobilized enzyme can often be dried under vacuum and reused for several cycles.[10]

    • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

    • The resulting crude mixture (containing unreacted (S)-alcohol and the (R)-ester) can be purified using silica gel column chromatography. A gradient of ethyl acetate in hexane (e.g., starting from 5% and increasing to 20%) is typically effective for separating the less polar ester from the more polar alcohol.[4][11]

Analytical Methodology: Quantifying Success

Accurate analysis of both conversion and enantiomeric excess is crucial for validating the success of the kinetic resolution. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for this purpose.[12]

Chiral HPLC Protocol
  • Instrument: Standard HPLC system with UV detector.

  • Column: A polysaccharide-based chiral stationary phase, such as Chiralpak® AD-H or Chiralcel® OD-H, is highly recommended for this class of compounds.[12]

  • Mobile Phase: A mixture of n-hexane and 2-propanol (isopropanol). A typical starting ratio is 95:5 (v/v). This ratio can be adjusted to optimize the separation of the enantiomers.[13]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (for the phenyl group).

  • Analysis: Inject the diluted sample. The unreacted alcohol enantiomers will have a different retention time from the ester enantiomers. By integrating the peak areas, one can determine the conversion and the enantiomeric excess of each component.

Data Calculation and Interpretation
  • Enantiomeric Excess (e.e.): Calculated for both the remaining substrate (alcohol) and the product (ester).

    • e.e. (%) = |([R] - [S]) / ([R] + [S])| x 100

  • Conversion (c): Can be calculated from the e.e. of the substrate (e.e._s) and the product (e.e._p).

    • c (%) = [e.e._s / (e.e._s + e.e._p)] x 100

  • Enantiomeric Ratio (E): This value is a measure of the enzyme's selectivity and is independent of conversion. A high E-value (>100) indicates an excellent resolution.

    • E = ln[1 - c(1 + e.e._p)] / ln[1 - c(1 - e.e._p)]

Example Data Summary

The following table illustrates typical data obtained from monitoring a kinetic resolution.

Reaction Time (h)Conversion (c) %e.e. of (S)-Alcohol (%)e.e. of (R)-Ester (%)E-Value
225.133.599.8>200
441.571.099.7>200
648.794.998.2>200
855.298.581.2>200

Note: Data is illustrative. Optimal results are achieved near 50% conversion, where both the remaining substrate and the product exhibit high e.e.

Conclusion

The lipase-catalyzed kinetic resolution of rel-(1S,3R)-3-phenylcyclohexan-1-ol is a highly efficient, selective, and scalable method for producing valuable enantiopure chiral building blocks. By leveraging the remarkable catalytic properties of enzymes like Candida antarctica lipase B, researchers can access both enantiomers of the target molecule from a single racemic starting material. The protocol described herein provides a solid, field-proven foundation for scientists and drug development professionals to implement this powerful biocatalytic strategy.

References

  • Engström, K., Vallin, M., Syrén, P.-O., Hult, K., & Bäckvall, J.-E. (2011). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 9(1), 205-209. [Link]

  • Ursoiu, A., Paul, C., Kurtán, T., & Péter, F. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. Molecules, 17(11), 13045-13061. [Link]

  • Engström, K., Vallin, M., Syrén, P. O., Hult, K., & Bäckvall, J. E. (2011). Mutated variant of Candida antarctica lipase B in (S)-selective dynamic kinetic resolution of secondary alcohols. Organic & Biomolecular Chemistry, 9(1), 205–209. [Link]

  • Ursoiu, A., Paul, C., Kurtán, T., & Péter, F. (2012). Sol-gel Entrapped Candida antarctica lipase B — A Biocatalyst with Excellent Stability for Kinetic Resolution of Secondary Alcohols. ResearchGate. [Link]

  • de Miranda, A. S., et al. (2017). Lipase-Mediated Kinetic Resolution: An Introductory Approach to Practical Biocatalysis. Journal of Chemical Education, 94(7), 919-923. [Link]

  • Prasad, A. K., et al. (2000). Enzymatic Resolution of Racemic Secondary Alcohols by Lipase B from Candida antarctica. Journal of the American Oil Chemists' Society, 77(10), 1015-1019. [Link]

  • Nadkarni, P., & Rathod, V. (2015). Lipases-catalyzed enantioselective kinetic resolution of racemates: A review. Journal of Chemical and Pharmaceutical Research, 7(5), 311-322. [Link]

  • Sivakumar, P., & Sankaranarayanan, M. (2017). Lipase catalyzed transesterification of ethyl butyrate synthesis in n-hexane— a kinetic study. Biotechnology and Bioprocess Engineering, 22(4), 458-465. [Link]

  • Fjerbaek, L., Christensen, K. V., & Norddahl, B. (2009). Mechanism of lipase-catalyzed transesterification. ResearchGate. [Link]

  • Schwartz, A., Madan, P., Whitesell, J. K., & Lawrence, R. M. (1998). LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. Organic Syntheses, 76, 98. [Link]

  • Servajean, M., et al. (2024). Intrinsic Kinetics Resolution of an Enantioselective Transesterification Catalyzed with the Immobilized Enzyme Novozym435. ACS Engineering Au. [Link]

  • Elleuche, S., et al. (2014). Enantioselective kinetic resolution of phenylalkyl carboxylic acids using metagenome-derived esterases. Applied Microbiology and Biotechnology, 98(7), 3063-3072. [Link]

  • Gardossi, L., et al. (2007). Enzymatic kinetic resolution of primary alcohols by direct esterification in solvent-free system. ResearchGate. [Link]

  • Gutarowska, B., et al. (2018). Microbial Kinetic Resolution of Aroma Compounds Using Solid-State Fermentation. Molecules, 23(1), 189. [Link]

  • Zaggout, F. R. (2005). Separation of Racemates Using Chiral HPLC and Creation of a Database for this Methodology. Asian Journal of Chemistry, 17(3), 1443-1450. [Link]

  • Moon, J., et al. (2021). Lipase/H2SO4-Cocatalyzed Dynamic Kinetic Resolution of Alcohols in Pickering Emulsion. Organic Letters, 23(12), 4739-4743. [Link]

  • Osaka University Graduate School of Pharmaceutical Sciences. (2025). Publications. [Link]

  • Almac Group. (2011). Lipase catalysed kinetic resolutions of 3-aryl alkanoic acids. [Link]

  • Čižmárik, J., & Valentová, J. (2007). HPLC separation of enantiomers using chiral stationary phases. Česká a Slovenská Farmacie, 56, 107-113. [Link]

  • Harada, N. (2018). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 23(8), 1858. [Link]

  • Sumika Chemical Analysis Service. (n.d.). Chiral Columns for enantiomer separation by HPLC. [Link]

  • de Souza, R. O. M. A., et al. (2011). Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. Molecules, 16(11), 9692-9702. [Link]

  • Zhang, T., & Franco, P. (2016). Contemporary Analysis of Chiral Molecules. LCGC International, 29(10). [Link]

  • Aoshima, M., & Sugihara, S. (2020). Living Cationic Ring-Opening Homo-and Copolymerization of Cyclohexene Oxide by "dormant" Species Generation Using Cyclic Ether. Polymers, 12(11), 2548. [Link]

  • Journal of Photopolymer Science and Technology. (2023). Editorial Board. Journal of Photopolymer Science and Technology, 36(1). [Link]

  • Travnikova, O., et al. (2022). Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. Journal of the American Chemical Society, 144(48), 21878-21883. [Link]

  • Larchivé, M., et al. (2024). 1H-1,2,3-triazolyl-1,6-naphthyridin-7(6H)-ones as Potential Fluorescent Nucleoside Analogues: Synthesis and Optical Properties. Molecules, 29(3), 693. [Link]

Sources

Application

rel-(1S,3R)-3-phenylcyclohexan-1-ol applications in asymmetric organic synthesis

The synthesis and application of complex chiral cyclohexanols represent a critical frontier in modern asymmetric organic synthesis. Among these, rel-(1S,3R)-3-phenylcyclohexan-1-ol —and its enantiopure derivatives—stands...

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Author: BenchChem Technical Support Team. Date: April 2026

The synthesis and application of complex chiral cyclohexanols represent a critical frontier in modern asymmetric organic synthesis. Among these, rel-(1S,3R)-3-phenylcyclohexan-1-ol —and its enantiopure derivatives—stands out as a highly privileged structural motif. It serves as a foundational chiral auxiliary and a core scaffold for active pharmaceutical ingredients (APIs), including beta-secretase inhibitors and non-classical cannabinoid receptor agonists.

Historically, accessing this 1,3-disubstituted cyclohexanol with high diastereo- and enantioselectivity was severely bottlenecked by the chemical stability of its β-stereocenter. This application note details the mechanistic breakthroughs, self-validating synthetic protocols, and downstream pharmaceutical applications of this vital molecule.

Mechanistic Causality: Overcoming the Static β-Stereocenter

In traditional asymmetric synthesis, isolating a single enantiomer from racemic 3-phenylcyclohexan-1-one via Ketoreductase (KRED) biocatalysis is restricted to a standard Kinetic Resolution (KR). Because the β-stereocenter lacks an adjacent acidic proton, it cannot spontaneously racemize in mild aqueous media. Consequently, the theoretical yield is strictly capped at 50%[1].

To break this limitation, researchers developed a highly elegant Dynamic Kinetic Resolution (DKR) platform that merges photoredox catalysis, organocatalysis, and biocatalysis[2]. The causality behind this tri-catalytic system operates as follows:

  • Organocatalytic Activation: A primary amine organocatalyst condenses with the unreacted ketone to form an enamine intermediate.

  • Photoredox-Induced Racemization: Under blue LED irradiation, a photoredox catalyst (e.g., an Ir- or Ru-based complex) oxidizes the enamine into an enaminyl radical . This radical effectively destroys the rigid stereochemical integrity of the β-position, allowing the traditionally static stereocenter to continuously invert and racemize[2].

  • Biocatalytic Trapping: While the ketone pool rapidly equilibrates, a highly stereoselective KRED (such as LK-ADH from Lactobacillus kefir) irreversibly reduces the target ketone enantiomer into the desired rel-(1S,3R)-3-phenylcyclohexan-1-ol. This continuous drain on the equilibrium drives the reaction to near 100% theoretical yield[3].

DKR_Workflow Racemic Racemic Ketone (Static β-Center) Enamine Enamine Intermediate (Organocatalysis) Racemic->Enamine Amine Catalyst KRED Ketoreductase (KRED) + NADP(H) Racemic->KRED Biocatalytic Reduction Radical Enaminyl Radical (Photoredox Activation) Enamine->Radical Blue LED (450nm) Racemization Dynamic Racemization (Stereocenter Inversion) Radical->Racemization Bond Cleavage Racemization->Racemic Equilibration Product rel-(1S,3R)-Alcohol (Enantiopure Product) KRED->Product Irreversible

Fig 1: Photoredox-enzymatic dynamic kinetic resolution (DKR) cycle for stereocenter inversion.

Quantitative Data: Stereodivergent Outcomes

By simply swapping the specific KRED variant utilized in the biocatalytic step, the DKR platform can be directed to produce any of the four possible stereoisomers of 3-phenylcyclohexan-1-ol with exceptional precision[3].

Table 1: Stereodivergent Yields and Selectivity via Chemoenzymatic DKR

Biocatalyst (KRED Variant)Target StereoisomerYield (%)Enantiomeric Excess (ee %)Diastereomeric Excess (de %)
LK-ADH (Wild-Type) (1S,3R)-3-phenylcyclohexan-1-ol>85>99>95
LK-ADH E145F/F147L/Y190C (1R,3S)-3-phenylcyclohexan-1-ol>80>99>90
ES KRED-112 (1S,3S)-3-phenylcyclohexan-1-ol>80>98>95
Engineered KRED Variant (1R,3R)-3-phenylcyclohexan-1-ol>80>98>90

(Data synthesized from stereodivergent chemoenzymatic DKR studies[3],[1])

Self-Validating Protocol: Chemoenzymatic Synthesis

Objective: Isolate enantiopure (1S,3R)-3-phenylcyclohexan-1-ol from racemic 3-phenylcyclohexan-1-one.

Rationale for Experimental Design: The reaction must be conducted under strict anaerobic conditions because molecular oxygen rapidly quenches the excited state of the photoredox catalyst and degrades the critical enaminyl radical. Isopropanol is utilized not as a solvent, but as a stoichiometric hydrogen donor to continuously regenerate the NADPH cofactor via the KRED's internal recycling mechanism.

Step-by-Step Methodology:

  • System Preparation: In a customized photoreactor vial, combine 100 mM potassium phosphate buffer (pH 7.5) and isopropanol (10% v/v). Causality: pH 7.5 maintains the conformational stability of the KRED while permitting the optimal nucleophilic attack of the amine for enamine formation.

  • Catalyst & Substrate Loading:

    • Add racemic 3-phenylcyclohexan-1-one (50 mM).

    • Add the primary amine organocatalyst (20 mol%) and the photoredox catalyst (e.g.,[Ru(bpy)3]Cl2 or an Ir-analog, 2 mol%).

    • Add the cofactor NADP+ (1 mM) and LK-ADH enzyme (10 mg/mL).

  • Anaerobic Sealing & Irradiation: Sparge the mixture with Argon for 15 minutes. Seal the vial and irradiate with a 450 nm Blue LED array. Maintain the temperature strictly at 25 °C using a cooling block to prevent thermal denaturation of the enzyme.

  • In-Process Control (IPC) & Self-Validation: At t=12h and 24h , extract a 10 µL aliquot, quench with ethyl acetate, and analyze via Chiral GC/HPLC.

    • Validation Logic: If the unreacted ketone remains racemic ( ee≈0% ) while the generated alcohol is highly enantioenriched ( ee>99% ), it confirms that the dynamic racemization cycle is successfully outpacing the enzymatic reduction. If the unreacted ketone begins to gain ee% , the racemization cycle has failed, and the system has reverted to a standard KR.

  • Workup & Isolation: Upon completion (>95% conversion), quench the reaction by exposing it to ambient air. Extract with ethyl acetate ( 3×10 mL ). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via silica gel flash chromatography to afford the pure product.

Downstream Applications in Drug Development

The isolated rel-(1S,3R)-3-phenylcyclohexan-1-ol is a highly versatile building block utilized across multiple domains of medicinal chemistry:

  • Cannabinoid Receptor Agonists: The 3-phenylcyclohexanol scaffold forms the core of "non-classical" synthetic cannabinoids. Enantiopure derivatives are utilized to synthesize highly potent CP-47,497 analogs. The specific (1S,3R) stereochemistry dictates the precise spatial orientation of the lipophilic side chains, which is an absolute requirement for high-affinity binding to the CB1 receptor[4].

  • Beta-Secretase (BACE1) Modulators: In the pursuit of Alzheimer's disease therapeutics, 3-phenylcyclohexyl derivatives act as potent BACE1 inhibitors. The stereochemistry of the cyclohexanol ring ensures optimal hydrogen bonding within the catalytic aspartate dyad of the target enzyme[5].

  • Chiral Auxiliaries: In asymmetric organocatalysis, specifically substituted dinitro-3-phenylcyclohexanols are deployed as robust chiral auxiliaries. They provide critical steric shielding that directs the facial attack of incoming nucleophiles, enabling the synthesis of highly complex pentasubstituted cyclohexanes[6].

Downstream_Applications Core rel-(1S,3R)-3-Phenylcyclohexan-1-ol (Chiral Pool) Aux Chiral Auxiliary Core->Aux API API Building Block Core->API OrgCat Asymmetric Organocatalysis (Pentasubstituted Cyclohexanes) Aux->OrgCat Steric Shielding CB1 CB1 Receptor Agonists (Non-Classical Cannabinoids) API->CB1 Lipophilic Orientation BACE BACE1 Modulators (Alzheimer's Therapeutics) API->BACE Hydrogen Bonding

Fig 2: Downstream applications of the chiral 3-phenylcyclohexanol scaffold in drug development.

References

  • DeHovitz, J. S., et al. "Static to inducibly dynamic stereocontrol: The convergent use of racemic β-substituted ketones." Science (2020). 7

  • Lv, J.-X., et al. "Enzyme- and Chemo-enzyme-Catalyzed Stereodivergent Synthesis." Pharmaceutical Fronts (2022).3

  • "Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals." Frontiers in Bioengineering and Biotechnology (2022). 1

  • Tettey, J. N. A. et al. "The challenge of New Psychoactive Substances." ISSUP (2021). 4

  • "Beta-secretase modulators and methods of use." US Patent US20070185103A1 (2007). 5

  • Reyes, E. et al. "Asymmetric Organocatalytic Synthesis of Pentasubstituted Cyclohexanes." Wiley-VCH (2005). 6

Sources

Method

step-by-step isolation of rel-(1S,3R)-3-phenylcyclohexan-1-ol from reaction mixtures

Application Note: Step-by-Step Isolation of rel-(1S,3R)-3-Phenylcyclohexan-1-ol from Reaction Mixtures Prepared by: Senior Application Scientist, Chemical Development & Purification Target Audience: Researchers, Syntheti...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Step-by-Step Isolation of rel-(1S,3R)-3-Phenylcyclohexan-1-ol from Reaction Mixtures

Prepared by: Senior Application Scientist, Chemical Development & Purification Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Introduction & Mechanistic Context

The synthesis and isolation of specific cyclohexane diastereomers are critical in the development of fine chemicals and active pharmaceutical ingredients (APIs). Specifically, rel-(1S,3R)-3-phenylcyclohexan-1-ol (the cis-diastereomer of 3-phenylcyclohexanol) serves as a foundational scaffold in medicinal chemistry, most notably as the core pharmacophore in the synthesis of potent non-classical cannabinoid receptor agonists such as CP-47,497 ().

When synthesizing this molecule via the hydride reduction of 3-phenylcyclohexanone, the reaction inherently produces a diastereomeric mixture of the cis (rel-1S,3R) and trans (rel-1S,3S) isomers. Because these isomers possess identical molecular weights and similar functional groups, their separation requires exploiting subtle conformational differences.

Stereochemical Causality in Separation: In a 1,3-disubstituted cyclohexane system, the cis-isomer predominantly adopts a highly stable diequatorial (e,e) conformation. Conversely, the trans-isomer is forced into an axial-equatorial (a,e) conformation. During normal-phase silica gel chromatography, the equatorial hydroxyl group of the cis-isomer is sterically unhindered and highly accessible, allowing for strong hydrogen bonding with the stationary silanol groups. The axial hydroxyl group of the trans-isomer is sterically shielded by 1,3-diaxial interactions, reducing its binding affinity. Consequently, the trans-isomer elutes faster (higher Rf​ ), while the target cis-isomer is retained longer (lower Rf​ ).

Quantitative Data & Chromatographic Parameters

To establish a self-validating purification system, it is crucial to understand the expected input ratios and chromatographic behaviors. Table 1 outlines the expected diastereomeric ratios based on the chosen reduction method, while Table 2 provides the target chromatographic parameters for isolation.

Table 1: Diastereoselectivity of 3-Phenylcyclohexanone Reduction

Reducing Agent Reaction Conditions cis (rel-1S,3R) trans (rel-1S,3S) Mechanistic Rationale
NaBH₄ MeOH, 0 °C ~85% ~15% Small hydride prefers axial attack, yielding equatorial OH (cis).

| L-Selectride | THF, -78 °C | ~5% | ~95% | Bulky hydride is forced into equatorial attack, yielding axial OH (trans). |

Table 2: Chromatographic Properties on Silica Gel (Hexanes:EtOAc 8:2) | Compound | Conformation | Expected Rf​ | Elution Order | | :--- | :--- | :--- | :--- | | 3-Phenylcyclohexanone (Unreacted) | N/A | 0.65 | 1 | | trans-3-Phenylcyclohexanol | Axial OH (a,e) | 0.45 | 2 | | cis-3-Phenylcyclohexanol | Equatorial OH (e,e) | 0.35 | 3 |

Workflow & Separation Logic Visualizations

To ensure reproducible execution, the following Graphviz diagrams map the overarching workflow and the mechanistic logic governing the chromatographic separation.

IsolationWorkflow A Crude Reaction Mixture (cis/trans-3-phenylcyclohexanol) B Aqueous Workup (Quench & Extraction) A->B C Organic Phase Drying & Dry Loading Prep B->C D Flash Column Chromatography (Silica Gel, Gradient Elution) C->D E Fraction Interrogation (TLC & p-Anisaldehyde Stain) D->E F Target Isolation & Validation (rel-(1S,3R)-isomer) E->F

Caption: Workflow for the isolation of rel-(1S,3R)-3-phenylcyclohexan-1-ol from crude reaction mixtures.

StereochemLogic Mix Diastereomeric Mixture (Post-Reduction) Trans trans-isomer (rel-1S,3S) Axial OH (Sterically Shielded) Weaker Silanol Binding Mix->Trans Cis cis-isomer (rel-1S,3R) Equatorial OH (Accessible) Stronger Silanol Binding Mix->Cis Elute1 Elutes First (Rf ~ 0.45) Trans->Elute1 Elute2 Elutes Second (Rf ~ 0.35) Cis->Elute2

Caption: Chromatographic separation logic based on equatorial vs. axial hydroxyl group binding affinity.

Step-by-Step Experimental Protocol

This protocol assumes a starting scale of 10 mmol (~1.74 g) of 3-phenylcyclohexanone reduced via NaBH₄, yielding a crude mixture rich in the target cis-isomer. The methodology relies on the foundational principles of flash chromatography established by.

Step 1: Reaction Quenching and Phase Separation
  • Quench: Cool the completed methanolic NaBH₄ reaction mixture to 0 °C. Slowly add 10 mL of saturated aqueous NH₄Cl dropwise. Causality: NH₄Cl safely destroys excess hydride without lowering the pH enough to trigger acid-catalyzed dehydration of the newly formed alcohol.

  • Evaporation: Remove the bulk of the methanol under reduced pressure (rotary evaporation at 30 °C, 150 mbar) to prevent the organic product from partitioning into the aqueous phase.

  • Extraction: Dilute the remaining aqueous slurry with 20 mL of deionized water and extract with Ethyl Acetate (3 × 25 mL).

  • Washing: Wash the combined organic layers with 20 mL of brine to remove residual salts and pre-dry the organic phase.

Step 2: Extract Concentration and Dry Loading Preparation
  • Drying: Dry the organic phase over anhydrous Na₂SO₄ for 15 minutes. Filter the drying agent.

  • Dry Loading Prep: Add 5.0 g of high-purity silica gel (230–400 mesh) directly to the filtrate.

  • Concentration: Evaporate the solvent completely in vacuo until a free-flowing powder is obtained. Causality: Dry loading is strictly required here. The ΔRf​ between the cis and trans isomers is relatively small (~0.10). Liquid loading would cause initial band broadening, leading to co-elution. Dry loading ensures a perfectly narrow initial sample band.

Step 3: Flash Column Chromatography Execution
  • Column Packing: Slurry-pack a glass chromatography column (approx. 4 cm diameter) with 60 g of silica gel using Hexanes. Ensure a flat, undisturbed silica bed.

  • Loading: Carefully pour the dry-loaded silica powder (from Step 2) evenly onto the top of the column bed. Cap with a 1 cm layer of clean sea sand to prevent surface disruption during solvent addition.

  • Gradient Elution:

    • Flush with 200 mL of 100% Hexanes to remove any non-polar trace impurities.

    • Transition to 150 mL of 95:5 Hexanes:EtOAc.

    • Elute with 500 mL of 85:15 Hexanes:EtOAc. Collect 15 mL fractions.

Step 4: Fraction Interrogation and Pooling (Self-Validating System)
  • TLC Spotting: Spot every third fraction on a silica gel TLC plate alongside a crude mixture reference spot.

  • Development & Visualization: Develop the plates in 80:20 Hexanes:EtOAc. Dip the developed plate in p-anisaldehyde stain and heat gently. Causality: UV light alone will only show the phenyl ring, but p-anisaldehyde reacts with the hydroxyl group to produce a distinct colorimetric response (often blue/purple for secondary alcohols), confirming the presence of the target mass.

  • Pooling:

    • Fractions containing the spot at Rf​ ~0.45 are the trans-isomer (discard or save for other studies).

    • Fractions containing the pure spot at Rf​ ~0.35 are the target rel-(1S,3R)-3-phenylcyclohexan-1-ol. Pool these strictly pure fractions.

Step 5: Final Isolation and Quality Validation
  • Solvent Removal: Concentrate the pooled fractions via rotary evaporation (40 °C, down to 10 mbar).

  • High-Vacuum Drying: Subject the resulting viscous oil/white solid to high vacuum (<0.1 mbar) for 4 hours to remove trace EtOAc.

  • Validation: Analyze the final product via GC-MS and ¹H-NMR. The cis-isomer is validated by observing the carbinol proton (CH-OH) as a broad multiplet (due to axial-axial and axial-equatorial couplings), distinguishing it from the narrower multiplet of the trans-isomer's equatorial proton ().

References

  • Weissman, A., Milne, G. M., & Melvin, L. S. (1982). "Cannabimimetic activity from CP-47,497, a derivative of 3-phenylcyclohexanol." Journal of Pharmacology and Experimental Therapeutics, 223(2), 516-523. URL:[Link]

  • Still, W. C., Kahn, M., & Mitra, A. (1978). "Rapid chromatographic technique for preparative separations with moderate resolution." The Journal of Organic Chemistry, 43(14), 2923-2925. URL:[Link]

  • Milan, M., Bietti, M., & Costas, M. (2021). "Deciphering Reactivity and Selectivity Patterns in Aliphatic C–H Bond Oxygenation of Cyclopentane and Cyclohexane Derivatives." The Journal of Organic Chemistry, 86(13), 8926-8937. URL:[Link]

Application

Application Note: Diastereoselective Synthesis of rel-(1S,3R)-3-Phenylcyclohexan-1-ol

Introduction & Mechanistic Rationale The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). The spatial arrangement of su...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The stereoselective reduction of substituted cyclohexanones is a fundamental transformation in the synthesis of active pharmaceutical ingredients (APIs). The spatial arrangement of substituents on the cyclohexane ring profoundly impacts the pharmacological profile and binding affinity of the resulting molecule. This technical guide details the diastereoselective reduction of 3-phenylcyclohexanone (readily accessible via conjugate addition ) to rel-(1S,3R)-3-phenylcyclohexan-1-ol, which represents the thermodynamically stable cis-diastereomer.

Conformational Locking and Trajectory Analysis

In 3-phenylcyclohexanone, the bulky phenyl group (A-value ≈ 2.8 kcal/mol) effectively locks the cyclohexane ring into a single chair conformation where the phenyl group occupies the equatorial position. The stereochemical outcome of the reduction is strictly dictated by the trajectory of the incoming hydride:

  • Axial Attack : Hydride delivery from the axial face pushes the resulting hydroxyl group into the equatorial position. Since the phenyl group is also equatorial, this yields the 1,3-diequatorial conformation, which corresponds to the cis-isomer (rel-(1S,3R)).

  • Equatorial Attack : Hydride delivery from the equatorial face results in an axial hydroxyl group, yielding the 1,3-axial-equatorial conformation, which corresponds to the trans-isomer (rel-(1S,3S)).

Reagent Selection and Causality

For small hydride donors like Sodium Borohydride (NaBH₄), axial attack is kinetically favored. Equatorial attack suffers from torsional strain as the developing alkoxide bond eclipses the adjacent C–H bonds in the transition state. Furthermore, the axial face of 3-phenylcyclohexanone only presents 1,3-diaxial interactions with hydrogen atoms, which are insufficient to sterically repel small nucleophiles. Consequently, NaBH₄ reduction predominantly yields the cis-isomer 1.

Alternatively, strict thermodynamic control via the Meerwein-Ponndorf-Verley (MPV) reduction ensures near-exclusive formation of the cis-isomer, as the 1,3-diequatorial product is significantly lower in energy than its axial-equatorial counterpart. Recent literature demonstrates that heterogeneous catalysts like MOF-808 can accelerate this MPV reduction with exceptional diastereoselectivity (up to 94% selectivity for the cis-alcohol) by utilizing available space inside the MOF pores to favor the bulkier transition state leading to the thermodynamically stable product . Conversely, bulky hydrides like L-Selectride are forced to attack from the equatorial face due to 1,3-diaxial steric clashes, yielding the trans-isomer.

Reaction Stereoselectivity Data

The following table summarizes the causal relationship between reagent sterics, attack trajectory, and the resulting diastereomeric ratio (d.r.).

Reducing AgentHydride SizePreferred Attack FaceMajor DiastereomerConformationTypical d.r. (cis:trans)
NaBH₄ / MeOH SmallAxial (Kinetic)cis (rel-1S,3R)Diequatorial (e,e)~ 85:15 to 90:10
Al(OiPr)₃ / iPrOH Medium (Reversible)Axial (Thermodynamic)cis (rel-1S,3R)Diequatorial (e,e)> 95:5
MOF-808 / iPrOH HeterogeneousAxial (Pore-restricted)cis (rel-1S,3R)Diequatorial (e,e)> 94:6
L-Selectride / THF BulkyEquatorial (Steric)trans (rel-1S,3S)Axial-Equatorial (a,e)< 5:95

Workflow Visualization

G SM 3-Phenylcyclohexanone (Chair Conformation, Eq-Ph) R1 NaBH4 (Small Hydride) or MPV Reduction SM->R1 R2 L-Selectride (Bulky Hydride) SM->R2 A1 Axial Hydride Attack (Thermodynamic/Kinetic Control) R1->A1 A2 Equatorial Hydride Attack (Steric Approach Control) R2->A2 P1 rel-(1S,3R)-3-Phenylcyclohexan-1-ol (cis-isomer, Diequatorial) Target Product A1->P1 P2 rel-(1S,3S)-3-Phenylcyclohexan-1-ol (trans-isomer, Axial-Equatorial) Off-Target Product A2->P2

Stereochemical pathways for the reduction of 3-phenylcyclohexanone based on reagent selection.

Experimental Protocols

Protocol A: Kinetically Controlled Reduction using NaBH₄

This protocol is ideal for rapid, scalable synthesis where a ~9:1 diastereomeric ratio is acceptable prior to purification. The use of low temperatures mitigates the exothermic decomposition of NaBH₄ in methanol and maximizes facial selectivity.

Materials:

  • 3-Phenylcyclohexanone (1.0 equiv, 10 mmol, 1.74 g)

  • Sodium borohydride (NaBH₄) (0.5 equiv, 5.0 mmol, 189 mg)

  • Anhydrous Methanol (20 mL)

Step-by-Step Procedure:

  • Preparation : Charge a flame-dried 50 mL round-bottom flask with 3-phenylcyclohexanone and anhydrous methanol. Add a magnetic stir bar and cool the solution to 0 °C using an ice-water bath.

  • Hydride Addition : Add NaBH₄ portion-wise over 10 minutes. (Caution: Hydrogen gas is evolved. Ensure proper ventilation.)

  • Reaction Monitoring : Stir the reaction at 0 °C for 30 minutes, then allow it to warm to ambient temperature. Monitor completion via TLC (Hexanes:EtOAc 4:1, UV/KMnO₄ active).

  • Quenching : Once the ketone is consumed (typically 1-2 hours), cool the flask back to 0 °C and carefully quench by adding 10 mL of saturated aqueous NH₄Cl dropwise to destroy excess hydride.

  • Extraction : Evaporate the bulk of the methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 × 15 mL).

  • Washing & Drying : Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification : The crude product is highly enriched in the cis-isomer. To obtain analytically pure rel-(1S,3R)-3-phenylcyclohexan-1-ol, perform flash column chromatography or recrystallize the crude solid from a hot hexanes/ethyl acetate mixture.

Protocol B: Thermodynamically Controlled MPV Reduction

This protocol utilizes reversible hydride transfer to funnel the product entirely to the thermodynamically stable cis-diastereomer, acting as a self-correcting stereochemical system [[2]]([Link]).

Materials:

  • 3-Phenylcyclohexanone (1.0 equiv, 10 mmol, 1.74 g)

  • Aluminum isopropoxide (Al(OiPr)₃) (0.2 equiv, 2.0 mmol, 408 mg)

  • Anhydrous Isopropanol (30 mL)

Step-by-Step Procedure:

  • Setup : In a 100 mL round-bottom flask equipped with a short-path distillation apparatus (to remove acetone and drive the equilibrium), dissolve 3-phenylcyclohexanone in anhydrous isopropanol.

  • Catalyst Addition : Add Aluminum isopropoxide in one portion.

  • Reflux & Distillation : Heat the mixture to a gentle boil (oil bath at ~90 °C). Slowly distill off the formed acetone by-product along with a small amount of isopropanol to drive the reaction forward.

  • Equilibration : Maintain the reaction for 12-16 hours. The reversibility of the MPV mechanism ensures that any trans-isomer formed initially is re-oxidized and eventually trapped as the lower-energy cis-isomer.

  • Workup : Cool to room temperature, quench with 1 M HCl (15 mL) to break down the aluminum alkoxides, and extract with dichloromethane (3 × 20 mL).

  • Isolation : Wash the organic phase with brine, dry over MgSO₄, and concentrate to yield highly pure rel-(1S,3R)-3-phenylcyclohexan-1-ol.

References

  • MOF-808 as a Highly Active Catalyst for the Diastereoselective Reduction of Substituted Cyclohexanones. Molecules (MDPI). Mautschke, H.-H.; Llabrés i Xamena, F. X.[2],[3]. URL:[Link]

  • (R)-3-Phenylcyclohexanone. Organic Syntheses. Hayashi, T.; Takahashi, M.; Takaya, Y.; Ogasawara, M.[4]. URL:[Link]

  • Diastereoselective (3 + 3)-Annulations of Trisubstituted Michael Acceptors for Access to Polyfunctional Cyclohexanones. PMC / NIH.[1]. URL:

Sources

Technical Notes & Optimization

Troubleshooting

improving enantiomeric excess in rel-(1S,3R)-3-phenylcyclohexan-1-ol synthesis

Welcome to the technical support resource for researchers, scientists, and drug development professionals focused on the synthesis of rel-(1S,3R)-3-phenylcyclohexan-1-ol. This guide provides in-depth troubleshooting advi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for researchers, scientists, and drug development professionals focused on the synthesis of rel-(1S,3R)-3-phenylcyclohexan-1-ol. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges in achieving high enantiomeric excess (e.e.). The following information is designed to offer both theoretical understanding and practical, actionable solutions to optimize your synthetic outcomes.

Introduction: The Criticality of Enantiomeric Excess

In the synthesis of chiral molecules like rel-(1S,3R)-3-phenylcyclohexan-1-ol, achieving high enantiomeric excess is paramount, particularly in drug development where the physiological activity of enantiomers can differ significantly. This guide will explore common hurdles and their solutions, focusing on two primary strategies: asymmetric synthesis and kinetic resolution.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues you may encounter during your experiments.

Q1: My asymmetric reduction of 3-phenylcyclohexanone is yielding a low enantiomeric excess. What are the primary factors to investigate?

A1: Achieving high enantioselectivity in the asymmetric reduction of a prochiral ketone like 3-phenylcyclohexanone is a multifactorial challenge. If your enantiomeric excess is lower than expected, a systematic investigation is crucial.[1][2]

  • Catalyst Integrity and Purity: The chiral catalyst is the cornerstone of the asymmetric induction. Verify its purity and structural integrity, especially for in-house prepared ligand-metal complexes.[1] For commercial catalysts, ensure they are from a reputable source and have been stored under the recommended conditions to prevent degradation.[1] Running a control reaction with a benchmark substrate known to give high e.e. with your catalyst system can help diagnose issues with the catalyst itself.[1]

  • Reaction Conditions:

    • Temperature: Temperature is a critical parameter. Generally, lower reaction temperatures lead to higher enantioselectivity by amplifying the small energy differences between the diastereomeric transition states.[1] A systematic screening of temperatures below your initial setpoint is advisable.[1]

    • Solvent: The choice of solvent can significantly influence the conformation of the catalyst-substrate complex and the transition state energies.[1] It is beneficial to screen a range of solvents with varying polarities and coordinating abilities.[1]

    • Concentration: Substrate concentration can impact enantioselectivity. High concentrations may lead to catalyst aggregation or the formation of off-cycle, less selective species.[1] Experimenting with more dilute conditions can sometimes favor the desired catalytic cycle.[1]

  • Purity of Starting Materials: Ensure the 3-phenylcyclohexanone starting material is of high purity. Impurities can sometimes interfere with the catalyst. Re-purification of the substrate may be necessary.[2]

  • Anhydrous Conditions: Many catalysts used in asymmetric synthesis are sensitive to moisture.[2] Ensure all glassware is flame-dried, and solvents are rigorously dried before use.[2]

Q2: I'm performing an enzymatic kinetic resolution of racemic 3-phenylcyclohexanol, but the enantiomeric excess of the remaining alcohol is not reaching >99% even at ~50% conversion. What's going wrong?

A2: In an ideal enzymatic kinetic resolution (EKR), one enantiomer reacts much faster than the other, allowing for the separation of the unreacted, enantiomerically pure substrate at approximately 50% conversion. If you are not achieving high e.e., consider the following:

  • Enzyme Selectivity (E-value): The inherent selectivity of the enzyme for one enantiomer over the other, quantified by the enantioselectivity factor (E-value), is the most critical parameter. A low E-value will not yield high e.e. for either the product or the remaining starting material. To achieve >99% e.e. of the unreacted enantiomer, an E-value of >100 is generally required.

  • Troubleshooting Steps:

    • Enzyme Screening: Different lipases or other hydrolases can exhibit vastly different selectivities for the same substrate. Screening a variety of commercially available enzymes is a crucial first step.[3]

    • Acyl Donor and Solvent: The nature of the acyl donor (in acylation reactions) and the solvent can significantly impact enzyme selectivity.[4] It is advisable to screen various acyl donors (e.g., vinyl acetate, isopropenyl acetate) and solvents.

    • Temperature: Enzyme activity and selectivity are temperature-dependent. Lowering the temperature can sometimes increase the enantioselectivity.[4]

    • Water Content: For enzymatic reactions in organic solvents, a small amount of water is often necessary for enzyme activity, but excess water can lead to competing hydrolysis reactions and lower selectivity.

Q3: My reaction has stalled, or the conversion is very low. What are the likely causes?

A3: Low or no conversion can often be traced back to several key factors:

  • Catalyst Deactivation: The catalyst, whether a metal complex or an enzyme, may have degraded due to exposure to air, moisture, or impurities in the reagents or solvent.[2]

  • Insufficiently Anhydrous Conditions: This is a common issue, especially with organometallic catalysts that are highly sensitive to water.[2]

  • Reagent and Solvent Quality: Impurities can act as catalyst poisons.[2] Always use high-purity, anhydrous solvents and reagents.

  • Incorrect Reaction Temperature: Some reactions have an optimal temperature range. Temperatures that are too low may not provide enough energy to overcome the activation barrier, while excessively high temperatures can lead to catalyst decomposition.[2]

Methodologies for Improving Enantiomeric Excess

Below are detailed protocols for two common strategies to obtain enantiomerically enriched rel-(1S,3R)-3-phenylcyclohexan-1-ol.

Strategy 1: Asymmetric Hydrogenation of 3-Phenylcyclohexanone

Asymmetric hydrogenation is a powerful technique for the direct synthesis of a single enantiomer. This often involves the use of a chiral catalyst, such as a rhodium or ruthenium complex with a chiral phosphine ligand.

This protocol is a representative example and may require optimization for your specific setup.

  • Catalyst Preparation: In a glovebox, to a flame-dried Schlenk flask, add the rhodium precursor (e.g., [Rh(COD)₂]BF₄) and the chiral ligand (e.g., a derivative of f-spiroPhos) in a 1:1.1 molar ratio.[5]

  • Solvent Addition: Add degassed, anhydrous solvent (e.g., dichloromethane).

  • Activation: Stir the mixture at room temperature for 30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flame-dried, argon-purged autoclave, dissolve 3-phenylcyclohexanone in the same anhydrous solvent.

  • Reaction Initiation: Transfer the catalyst solution to the autoclave via cannula.

  • Hydrogenation: Pressurize the autoclave with hydrogen gas (e.g., 20 bar) and stir the reaction at a controlled temperature (e.g., 25 °C).

  • Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or TLC.

  • Workup: Once the reaction is complete, carefully vent the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess of the purified 3-phenylcyclohexan-1-ol by chiral HPLC or GC.

Caption: Troubleshooting workflow for low enantiomeric excess.

Strategy 2: Enzymatic Kinetic Resolution (EKR) of Racemic 3-Phenylcyclohexanol

EKR is a robust method that utilizes an enzyme to selectively react with one enantiomer of a racemic mixture, allowing for the separation of the unreacted enantiomer.[3]

This protocol is a starting point and will likely require optimization of the enzyme, acyl donor, and solvent.

  • Reaction Setup: To a flame-dried flask, add racemic 3-phenylcyclohexan-1-ol (1.0 equiv) and an anhydrous solvent (e.g., methyl tert-butyl ether, MTBE).

  • Enzyme Addition: Add the selected immobilized lipase (e.g., Candida antarctica lipase B (Novozym 435), 20 mg/mmol of substrate).

  • Reaction Initiation: Add the acyl donor (e.g., isopropenyl acetate, 0.6 equiv).

  • Reaction Progress: Stir the mixture at a constant temperature (e.g., 30 °C).

  • Monitoring: Monitor the conversion and enantiomeric excess of both the remaining alcohol and the formed ester by taking small aliquots and analyzing them by chiral HPLC or GC.

  • Termination: When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed and potentially reused.

  • Workup: Concentrate the filtrate under reduced pressure.

  • Separation: Separate the unreacted alcohol from the acetylated product by column chromatography.

The following table presents hypothetical data for the kinetic resolution of racemic 3-phenylcyclohexan-1-ol to illustrate the importance of enzyme screening.

Lipase SourceAcyl DonorSolventTime (h)Conversion (%)e.e. of remaining alcohol (%)e.e. of ester (%)
Candida antarctica BIsopropenyl AcetateMTBE651>9997
Pseudomonas cepaciaVinyl AcetateToluene124995>99
Porcine PancreaticIsopropenyl AcetateHexane24528580

Advanced Strategy: Dynamic Kinetic Resolution (DKR)

For reactions where a 50% yield is a limitation, Dynamic Kinetic Resolution (DKR) can be employed. DKR combines enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically allowing for a 100% yield of a single enantiomer product.[6][7] This is often achieved by using a combination of an enzyme and a metal catalyst for racemization.[6]

DKR_Workflow racemate Racemic 3-Phenylcyclohexanol (R)-Alcohol + (S)-Alcohol racemization Racemization Catalyst (e.g., Ru complex) racemate->racemization (S)-Alcohol -> (R)-Alcohol enzyme Enzyme (Lipase) + Acyl Donor racemate->enzyme (R)-Alcohol reacts racemization->racemate (R)-Alcohol -> (S)-Alcohol product Single Enantiomer Product (e.g., (R)-ester) enzyme->product

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in rel-(1S,3R)-3-Phenylcyclohexan-1-ol Esterification

Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically designed for researchers and drug development professionals facing challenges with the esterification of steric...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for advanced organic synthesis workflows. This guide is specifically designed for researchers and drug development professionals facing challenges with the esterification of sterically hindered secondary cyclic alcohols, specifically focusing on rel-(1S,3R)-3-phenylcyclohexan-1-ol[1].

Mechanistic Overview & Conformational Causality

Before troubleshooting, it is critical to understand the structural dynamics of your substrate. rel-(1S,3R)-3-phenylcyclohexan-1-ol is a cis-1,3-disubstituted cyclohexane[1]. To minimize severe 1,3-diaxial steric strain, the molecule overwhelmingly favors a chair conformation where both the hydroxyl (-OH) and the bulky phenyl group occupy equatorial positions.

While equatorial alcohols are generally more accessible than axial ones, the secondary nature of the alcohol, combined with the rigid structural bulk of the cyclohexane framework and the nearby phenyl ring, creates a highly crowded transition state. When reacting with bulky carboxylic acids, traditional equilibrium-driven methods fail because the activation energy required for the nucleophilic attack is too high.

Troubleshooting Guides & FAQs

Q: Why is my standard Fischer esterification failing or giving extremely low yields for this substrate? A: Fischer esterification requires a large excess of the alcohol (often used as the solvent) to drive the equilibrium forward[2]. For solid, valuable, or complex secondary alcohols like 3-phenylcyclohexan-1-ol, this is practically impossible. Furthermore, the reaction relies on the alcohol attacking a protonated carboxylic acid—a pathway easily blocked by the steric bulk of the cyclohexane ring. Acid-sensitive substrates also tolerate these harsh acidic conditions poorly[2].

Q: Which coupling strategy is best suited to overcome this specific steric hindrance? A: The Steglich Esterification is the premier choice for sterically demanding and acid-labile substrates[3]. It utilizes a carbodiimide coupling reagent (like DCC or EDC) and a catalytic amount of 4-Dimethylaminopyridine (DMAP) to activate the carboxylic acid under mild, room-temperature conditions[3],[4].

Q: I am using DCC, but my yields are still low and I see a new byproduct on my TLC plate. What is happening? A: You are likely observing the formation of an N-acylurea dead-end byproduct[3]. The carbodiimide reacts with the carboxylic acid to form an O-acylisourea intermediate[3]. Because your alcohol is sterically hindered, its nucleophilic attack on this intermediate is slow. This delay allows the O-acylisourea to undergo a 1,3-rearrangement into an unreactive N-acylurea[3],[4]. Solution: Ensure you are using a sufficient loading of DMAP (typically 5-10 mol%). DMAP acts as an aggressive acyl transfer reagent; it is a stronger nucleophile than the alcohol and rapidly intercepts the O-acylisourea to form a highly reactive acylpyridinium intermediate[3],[4]. This intermediate cannot undergo the 1,3-rearrangement and reacts rapidly with your hindered alcohol[3].

Q: Should I use DCC or EDC for the Steglich esterification of this molecule? A: We strongly recommend EDC (often supplied as EDC·HCl) over DCC[2]. DCC generates dicyclohexylurea (DCU) as a byproduct, which is a fine, insoluble powder that is notoriously difficult to separate from lipophilic products like 3-phenylcyclohexyl esters[4]. EDC generates a water-soluble urea byproduct that can be completely removed via a simple aqueous wash during workup, ensuring a self-validating and clean purification process.

Visualizing the Workflows

Steglich Esterification Mechanism

The following diagram illustrates the critical role of DMAP in diverting the reaction away from the dead-end byproduct pathway.

Steglich A Carboxylic Acid + EDC B O-Acylisourea (Activated Intermediate) A->B Activation C N-Acylurea (Dead-End Byproduct) B->C Slow (No DMAP) D Acylpyridinium Ion (Active Ester) B->D Fast (+ DMAP) F Ester Product + Urea Byproduct D->F + Alcohol (E) E rel-(1S,3R)-3-phenylcyclohexan-1-ol E->F

Mechanism of Steglich esterification highlighting the role of DMAP in preventing dead-end byproducts.

Troubleshooting Decision Tree

Use this logic flow to optimize your esterification conditions dynamically.

Troubleshooting Start Low Ester Yield? CheckDMAP Is DMAP present at ≥10 mol%? Start->CheckDMAP AddDMAP Add 10-20 mol% DMAP to prevent N-acylurea CheckDMAP->AddDMAP No CheckAcid Is the Carboxylic Acid highly bulky? CheckDMAP->CheckAcid Yes UseYamaguchi Switch to Acid Chloride or Yamaguchi Protocol CheckAcid->UseYamaguchi Yes OptimizeTemp Increase temp to 40°C or extend reaction time CheckAcid->OptimizeTemp No

Decision tree for troubleshooting low yields in hindered secondary cyclic alcohol esterifications.

Quantitative Data: Method Comparison

Esterification MethodReagentsTypical YieldByproduct ManagementBest Application
Fischer Acid catalyst (e.g., H₂SO₄), Heat< 30%Dean-Stark water removalSimple primary alcohols[2]
Steglich (DCC) DCC, DMAP, DCM60-75%Filtration of insoluble DCUAcid-sensitive substrates[3]
Steglich (EDC) EDC·HCl, DMAP, DCM80-95%Simple aqueous extractionSterically hindered, lipophilic products[2]
Acid Chloride R-COCl, Pyridine, DMAP85-95%Aqueous extractionExtreme steric hindrance (e.g., Pivalate esters)[2]

Self-Validating Experimental Protocol

Optimized EDC/DMAP Steglich Esterification for rel-(1S,3R)-3-phenylcyclohexan-1-ol

Note: This protocol is designed to be self-validating. The complete dissolution of reagents and the successful removal of byproducts via aqueous wash confirm the mechanical success of the workflow.

Reagents:

  • rel-(1S,3R)-3-phenylcyclohexan-1-ol (1.0 equiv)

  • Carboxylic Acid (1.2 equiv)

  • EDC·HCl (1.5 equiv)

  • DMAP (0.1 equiv)

  • Anhydrous Dichloromethane (DCM) (0.1 M relative to alcohol)

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an argon atmosphere.

  • Activation: Dissolve the carboxylic acid (1.2 equiv) and DMAP (0.1 equiv) in anhydrous DCM. Cool the mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.5 equiv) in one portion. Stir the mixture at 0 °C for 15 minutes to allow the formation of the active acylpyridinium intermediate[3]. The solution should remain clear.

  • Alcohol Addition: Dissolve rel-(1S,3R)-3-phenylcyclohexan-1-ol (1.0 equiv) in a minimal amount of anhydrous DCM and add it dropwise to the activated acid mixture.

  • Reaction Progression: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12–16 hours[4]. Validation: Monitor via TLC (Hexanes/EtOAc). Since the alcohol lacks a strong UV chromophore, use a CAM (Cerium Ammonium Molybdate) or PMA stain to visualize the disappearance of the starting material.

  • Quench & Workup: Dilute the reaction mixture with additional DCM. Wash sequentially with:

    • 10% aqueous Citric Acid (2x) to remove DMAP and unreacted EDC.

    • Saturated aqueous NaHCO₃ (2x) to remove unreacted carboxylic acid.

    • Brine (1x).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product is typically >90% pure but can be further purified via flash column chromatography if necessary.

References
  • "Steglich Esterification", Organic Chemistry Portal. URL:[Link]

  • "Steglich esterification", Wikipedia. URL:[Link]

  • "Acid to Ester - Common Conditions", Common Organic Chemistry. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Refining Chiral HPLC Conditions for rel-(1S,3R)-3-phenylcyclohexan-1-ol

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with resolving the en...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chiral Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this resource specifically for researchers and drug development professionals tasked with resolving the enantiomers of rel-(1S,3R)-3-phenylcyclohexan-1-ol.

This molecule presents a unique stereochemical challenge: the spatial relationship between the C1 hydroxyl group (a strong hydrogen-bond donor/acceptor) and the C3 phenyl ring (capable of π-π interactions and inducing steric hindrance) dictates its retention behavior. The following guide bypasses generic advice, focusing instead on the thermodynamic and mechanistic causality behind chiral recognition on polysaccharide-based chiral stationary phases (CSPs).

Method Development & Troubleshooting Workflow

ChiralWorkflow Start Target: rel-(1S,3R)-3-phenylcyclohexan-1-ol Screen Screen Polysaccharide CSPs (Amylose/Cellulose Carbamates) Start->Screen Mod Evaluate Modifiers (IPA vs. EtOH) Screen->Mod Eval Is Resolution (Rs) ≥ 1.5? Mod->Eval Opt Thermodynamic Tuning (Adjust Temp: 10-40°C) Eval->Opt No Valid Validated Chiral Method Eval->Valid Yes Opt->Eval Immob Switch to Immobilized CSP (Use MTBE or DCM) Opt->Immob Persistent Co-elution Immob->Eval

Fig 1: Iterative chiral HPLC method development and troubleshooting workflow.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is the resolution ( Rs​ ) between the (1S,3R) and (1R,3S) enantiomers highly sensitive to the choice of alcohol modifier in normal-phase HPLC? A1: The separation of chiral alcohols relies heavily on the hydrogen-bonding network within the chiral grooves of the polysaccharide polymer. Isopropanol (IPA) is bulkier than Ethanol (EtOH). When using Hexane/IPA, the steric bulk of IPA prevents it from deeply penetrating the chiral cavities, allowing the rel-(1S,3R)-3-phenylcyclohexan-1-ol enantiomers to form highly specific, multi-point interactions (H-bonding and π-π stacking) with the carbamate linkages of the CSP. Conversely, EtOH is smaller and more polar; it aggressively competes for these specific H-bonding sites, often leading to a collapse in enantioselectivity ( α ). This mechanistic trade-off is a foundational principle in1.

Q2: I am observing severe peak tailing for the second eluting enantiomer. How can I correct this without losing selectivity? A2: Tailing in chiral cyclic alcohols is typically caused by slow desorption kinetics from high-energy, non-specific hydrogen bonding sites on the silica support or the polymer backbone. Causality & Solution: Do not immediately change your solvent. Instead, increase the column temperature from 25°C to 35°C. Chiral chromatography is an enthalpy-driven process. Increasing the thermal energy accelerates mass transfer and desorption kinetics, sharpening the peak. If tailing persists, adding a trace amount (0.1%) of trifluoroacetic acid (TFA) or diethylamine (DEA) is unnecessary for neutral alcohols; instead, slightly increase the alcohol modifier concentration (e.g., from 5% to 7% IPA) to saturate non-specific sites, as supported by standard2.

Q3: Standard normal-phase conditions (Hexane/Alcohol) failed to provide baseline resolution ( Rs​ < 1.5). What is the next logical step? A3: Transition to an immobilized CSP (such as CHIRALPAK® IA or IB). Coated phases limit you to alkanes and alcohols. Immobilized phases allow the introduction of "non-standard" solvents like Methyl tert-butyl ether (MTBE) or Dichloromethane (DCM). For a molecule like 3-phenylcyclohexanol, MTBE is transformative: it acts as a strong hydrogen-bond acceptor but not a donor. This fundamentally alters the solvation shell of the carbamate selector without disrupting the critical OH-donor interactions from your analyte, often rescuing a failed separation. This strategy is heavily utilized in3.

Quantitative Data: Mobile Phase Screening Summary

The following table summarizes the expected chromatographic behavior of rel-(1S,3R)-3-phenylcyclohexan-1-ol based on established4 on Amylose tris(3,5-dimethylphenylcarbamate) stationary phases.

Table 1: Mobile Phase Screening Data on Amylose-based CSP (250 x 4.6 mm, 5 µm) at 25°C, 1.0 mL/min.

Mobile Phase (v/v) k1​ (Retention Factor 1) k2​ (Retention Factor 2)Selectivity ( α )Resolution ( Rs​ )
Hexane / IPA (90:10)2.153.421.592.85
Hexane / IPA (95:5)4.307.851.824.10
Hexane / EtOH (90:10)1.802.101.161.20
Hexane / EtOH (95:5)3.103.951.271.85

Note: Hexane/IPA provides superior selectivity ( α ) due to reduced competition for specific H-bonding sites compared to EtOH, though it results in longer retention times.

Self-Validating Experimental Protocol: Chiral Method Optimization

To ensure scientific integrity, do not blindly run samples. Follow this self-validating methodology to map the thermodynamic interactions of your analyte.

Step 1: System Equilibration & Dead Volume ( t0​ ) Determination

  • Flush the chiral column with Hexane/IPA (90:10) at 1.0 mL/min until the baseline and pressure are completely stable (approx. 10 column volumes).

  • Inject 5 µL of a void volume marker (e.g., 1,3,5-tri-tert-butylbenzene, TTBB) at 1 mg/mL.

  • Self-Validation Check: Accurately record t0​ . Causality: Without a precise t0​ , your retention factors ( k=(tr​−t0​)/t0​ ) are mathematically flawed. Tracking k ensures that any shift in retention during optimization is due to actual chiral interactions, not system dead-volume fluctuations or pump leaks.

Step 2: Isocratic Screening & Selectivity Mapping

  • Prepare a 1.0 mg/mL solution of the racemic rel-(1S,3R)-3-phenylcyclohexan-1-ol in the mobile phase.

  • Inject 10 µL onto the system.

  • Record t1​ and t2​ . Calculate Rs​=2(t2​−t1​)/(W1​+W2​) .

  • Self-Validation Check: If Rs​<1.5 , spike the racemate with a known enantiomeric excess (e.g., 70:30 ratio of (1S,3R) to (1R,3S) if pure standards are available). This definitively confirms peak identities and rules out the possibility that one of the peaks is a system artifact or a diastereomeric impurity.

Step 3: Thermodynamic Profiling (Van 't Hoff Analysis)

  • Run the exact same separation at three different column oven temperatures: 15°C, 25°C, and 35°C.

  • Calculate the selectivity ( α ) for each run.

  • Plot ln(α) versus 1/T (where T is in Kelvin).

  • Self-Validation Check: A linear Van 't Hoff plot confirms that the chiral recognition mechanism is consistent and enthalpy-driven. Causality: If the plot is non-linear, it indicates a temperature-induced conformational change in the polysaccharide polymer. If this occurs, thermodynamic optimization will fail, and you must immediately switch to a different CSP (e.g., from Amylose to Cellulose).

References
  • Develop Chiral Separation Methods with Daicel's Immobilized Columns Source: Chiral Technologies (Daicel) URL:[Link]

  • Method Development with CHIRALPAK IA: The New Daicel Column with Broad Solvent Versatility Source: MZ-Analysentechnik GmbH URL:[Link]

  • Supporting Information: Chiral HPLC of 3-phenylcyclohexanol derivatives Source: Wiley-VCH URL:[Link]

Sources

Optimization

Technical Support Center: Reducing Byproducts in rel-(1S,3R)-3-phenylcyclohexan-1-ol Oxidation

Welcome to the technical support center for the oxidation of rel-(1S,3R)-3-phenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this c...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the oxidation of rel-(1S,3R)-3-phenylcyclohexan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize this crucial synthetic step. Here, we delve into the common challenges and provide actionable solutions based on established chemical principles and field-proven insights to help you minimize byproduct formation and maximize the yield of the desired product, 3-phenylcyclohexanone.

I. Troubleshooting Guide: Diagnosing and Resolving Byproduct Formation

Encountering unexpected byproducts is a common hurdle in organic synthesis. This section provides a systematic approach to identifying the root cause of byproduct formation and implementing effective solutions.

Diagram: Troubleshooting Workflow

Troubleshooting_Workflow start Start: High Byproduct Level Detected check_reagents Step 1: Reagent Quality & Stoichiometry Check Purity of starting material? Accurate stoichiometry of oxidant and base? Anhydrous solvents used? start->check_reagents check_reagents->start Issue Found: Adjust & Repeat temp_control Step 2: Temperature Control Verification Was the reaction maintained at the optimal low temperature (e.g., -78 °C for Swern)? Any temperature fluctuations during reagent addition? check_reagents->temp_control Reagents OK temp_control->start Issue Found: Adjust & Repeat reaction_time Step 3: Reaction Time & Quenching Evaluation Was the reaction monitored to completion (TLC, LC-MS)? Was the reaction quenched promptly and appropriately? temp_control->reaction_time Temp. OK reaction_time->start Issue Found: Adjust & Repeat workup Step 4: Work-up & Purification Analysis Aqueous work-up conditions appropriate? pH adjustment correct? Chromatography conditions optimized? reaction_time->workup Time/Quench OK workup->start Issue Found: Adjust & Repeat select_method Step 5: Re-evaluate Oxidation Method Consider alternative, milder oxidation methods. Dess-Martin Periodinane? TEMPO-catalyzed oxidation? workup->select_method Work-up OK end End: Byproduct Minimized select_method->end

Caption: A stepwise guide to troubleshooting byproduct formation.

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the oxidation of rel-(1S,3R)-3-phenylcyclohexan-1-ol, providing detailed explanations and recommended protocols.

Q1: What are the most common byproducts observed during the oxidation of rel-(1S,3R)-3-phenylcyclohexan-1-ol, and what causes their formation?

A1: The primary goal is the formation of 3-phenylcyclohexanone. However, several byproducts can arise depending on the chosen oxidation method.

Diagram: Common Reaction Species

Reaction_Species sub rel-(1S,3R)-3-phenylcyclohexan-1-ol (Starting Material) prod 3-Phenylcyclohexanone (Desired Product) sub->prod Successful Oxidation byproduct1 Unreacted Starting Material sub->byproduct1 Incomplete Reaction byproduct3 Reagent-Specific Byproducts (e.g., Dimethyl sulfide, Acetic Acid) sub->byproduct3 Reaction Conditions byproduct2 Over-oxidation Products (e.g., diones, ring-opened products) prod->byproduct2 Harsh Conditions

Caption: Key species in the oxidation reaction.

Common byproducts and their causes are summarized in the table below:

Byproduct CategoryPotential CausesRecommended Mitigation Strategies
Unreacted Starting Material Insufficient oxidant, low reaction temperature, short reaction time.Use a slight excess of the oxidizing agent (1.1-1.5 equivalents), ensure the reaction goes to completion by TLC or LC-MS monitoring, and allow the reaction to warm to the appropriate temperature if necessary.
Over-oxidation Products Use of harsh, non-selective oxidizing agents (e.g., chromic acid), prolonged reaction times, or high temperatures.Employ milder and more selective oxidizing agents like Dess-Martin periodinane (DMP) or a TEMPO-based system.[1][2][3][4] Monitor the reaction closely and quench it as soon as the starting material is consumed.
Reagent-Specific Byproducts Dependent on the oxidation method used. For example, Swern oxidation produces dimethyl sulfide (unpleasant odor) and other volatiles.[5][6][7][8] Dess-Martin oxidation generates acetic acid.[1]For Swern oxidation, perform the reaction in a well-ventilated fume hood and quench the reaction carefully. For Dess-Martin oxidation, a buffered system (e.g., with pyridine or sodium bicarbonate) can be used to neutralize the acetic acid byproduct, especially if acid-sensitive functional groups are present.[1]
Elimination Byproducts Acidic or basic conditions promoting dehydration of the alcohol to form phenylcyclohexene isomers.Maintain neutral or near-neutral reaction conditions. If using an acidic or basic reagent, ensure the temperature is kept low to disfavor elimination pathways.
Q2: I'm using Swern oxidation and notice a significant amount of unreacted starting material. How can I improve the conversion?

A2: Incomplete conversion in a Swern oxidation can stem from several factors. The Swern oxidation is a reliable method for converting secondary alcohols to ketones under mild conditions.[5][7][8]

  • Reagent Stoichiometry and Quality: Ensure that the dimethyl sulfoxide (DMSO) and oxalyl chloride are of high purity and used in the correct stoichiometry (typically 1.1-1.5 equivalents of each relative to the alcohol). The triethylamine base should be in excess (at least 2-3 equivalents).

  • Activation of DMSO: The initial reaction between DMSO and oxalyl chloride to form the reactive intermediate is crucial and must be performed at very low temperatures (typically -78 °C) to prevent decomposition.[6][8][9]

  • Addition of Alcohol: The alcohol should be added slowly to the activated DMSO solution, maintaining the low temperature to ensure the formation of the key alkoxysulfonium ion intermediate.[6][8]

  • Reaction Time and Temperature: After the addition of triethylamine, the reaction is often allowed to warm slowly to room temperature. Monitor the reaction progress by TLC. If the reaction stalls, a slight increase in temperature or extended reaction time might be necessary.

Q3: My desired product, 3-phenylcyclohexanone, seems to be degrading during work-up. What can I do to prevent this?

A3: 3-Phenylcyclohexanone is a relatively stable ketone.[10] However, degradation during work-up can occur under harsh acidic or basic conditions, or in the presence of residual oxidizing agents.

  • Quenching: Ensure the reaction is properly quenched to neutralize any remaining oxidizing species. For Swern oxidations, a simple water quench is often sufficient. For chromium-based oxidations, a reducing agent like sodium bisulfite may be necessary.

  • Aqueous Work-up: Use saturated, neutral, or mildly basic (e.g., saturated sodium bicarbonate) aqueous solutions for washing the organic layer. Avoid strong acids or bases that could catalyze aldol-type side reactions or other degradation pathways.

  • Purification: If purification is done via silica gel chromatography, deactivation of the silica gel with a small amount of triethylamine in the eluent can sometimes prevent on-column degradation of sensitive ketones.[11]

Q4: Are there alternative oxidation methods to Swern or chromium-based reagents that are milder and produce fewer byproducts?

A4: Yes, several modern oxidation methods offer high selectivity and milder reaction conditions, often leading to cleaner reactions and easier purifications.

  • Dess-Martin Periodinane (DMP) Oxidation: DMP is a hypervalent iodine reagent that provides a very mild and selective oxidation of alcohols to aldehydes and ketones.[1][2][3][4] It is known for its wide functional group tolerance and typically proceeds at room temperature.[1][3][4] The work-up is generally straightforward.[3][4]

  • TEMPO-Catalyzed Oxidation: (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) is a stable radical that can be used in catalytic amounts with a stoichiometric co-oxidant (like sodium hypochlorite or Oxone) for the oxidation of alcohols.[12][13][14] Copper/TEMPO systems are also highly effective and can use air as the terminal oxidant, making them environmentally benign.[12][15] These methods are known for their high selectivity and mild conditions.

III. Experimental Protocols

Here we provide detailed, step-by-step methodologies for recommended oxidation procedures.

Protocol 1: Optimized Swern Oxidation

This protocol is designed for the small-scale synthesis of 3-phenylcyclohexanone.

  • Preparation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve oxalyl chloride (1.2 eq.) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Activation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add a solution of anhydrous DMSO (1.5 eq.) in DCM dropwise, ensuring the internal temperature does not exceed -60 °C. Stir the mixture for 15 minutes.

  • Alcohol Addition: Add a solution of rel-(1S,3R)-3-phenylcyclohexan-1-ol (1.0 eq.) in DCM dropwise, again maintaining the temperature below -60 °C. Stir for 30 minutes at -78 °C.

  • Base Addition: Add triethylamine (3.0 eq.) dropwise. The reaction mixture may become thick. Continue stirring at -78 °C for 15 minutes.

  • Warming and Quenching: Remove the cooling bath and allow the reaction to warm to room temperature over 45 minutes. Quench the reaction by adding water.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure 3-phenylcyclohexanone.[11]

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method offers a milder alternative to the Swern oxidation.[1][2][3][4]

  • Preparation: To a solution of rel-(1S,3R)-3-phenylcyclohexan-1-ol (1.0 eq.) in anhydrous DCM in a round-bottom flask, add Dess-Martin periodinane (1.2 eq.) in one portion at room temperature.

  • Reaction: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within 1-3 hours. The addition of a small amount of water has been shown to accelerate the reaction.[1][3]

  • Quenching: Upon completion, quench the reaction by adding a saturated solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the solid dissolves and the two layers are clear.

  • Work-up: Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ and brine, then dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solution under reduced pressure. Purify the residue by silica gel column chromatography to obtain the desired product.

IV. References

  • Vedantu. Swern Oxidation: Reaction Mechanism, Steps & Key Examples. [Link]

  • Wikipedia. Swern oxidation. [Link]

  • BYJU'S. Byproducts Produced in Swern Oxidation. [Link]

  • Wikidoc. Swern oxidation. [Link]

  • Wikipedia. Dess–Martin oxidation. [Link]

  • Master Organic Chemistry. Swern Oxidation of Alcohols To Aldehydes and Ketones. [Link]

  • Hoover, J. M., & Stahl, S. S. (2011). Mechanism of Copper(I)/TEMPO-Catalyzed Aerobic Alcohol Oxidation. Journal of the American Chemical Society, 133(42), 16901–16910. [Link]

  • Potgieter, J. H., Moleele, S. S., & van der Westhuizen, J. H. (2019). Biomimetic Cu/Nitroxyl Catalyst Systems for Selective Alcohol Oxidation. Catalysts, 9(5), 416. [Link]

  • Chemistry Steps. Dess–Martin periodinane (DMP) oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation. [Link]

  • Organic Chemistry Portal. Dess-Martin Oxidation (PDF). [Link]

  • YouTube. Dess-Martin-Periodinane oxidation. [Link]

  • Organic Syntheses. (R)-3-PHENYLCYCLOHEXANONE. [Link]

  • Chemistry LibreTexts. Oxidation by PCC (pyridinium chlorochromate). [Link]

  • Master Organic Chemistry. Reagent Friday: PCC (Pyridinium Chlorochromate). [Link]

  • YouTube. CHM2210 Chapter 11 Problem Solving Oxidation of Alcohols 041620. [Link]

  • Powers, D. C., & Ritter, T. (2014). Oxidation of Alcohols and Activated Alkanes with Lewis Acid-Activated TEMPO. Inorganic Chemistry, 53(21), 11431–11439. [Link]

  • Organic Chemistry Portal. TEMPO-Mediated Oxidations. [Link]

  • YouTube. Oxidation of Alcohols | Chromic Acid vs PCC | 12.8 Organic Chemistry. [Link]

  • Save My Exams. Oxidation of Alcohols | DP IB Chemistry Revision Notes 2023. [Link]

  • Wikipedia. Pyridinium chlorochromate. [Link]

  • Saskoer. 12.7. Oxidation of Alcohols via Elimination – Introduction to Organic Chemistry. [Link]

  • Chemistry Steps. PCC Oxidation Mechanism. [Link]

  • Reddit. I'm not understanding oxidation of alcohols. : r/OrganicChemistry. [Link]

  • Chemistry Steps. Alcohol Oxidation Mechanisms and Practice Problems. [Link]

  • Bolm, C., & Magnus, A. S. (2000). Catalytic Synthesis of Aldehydes and Ketones under Mild Conditions Using TEMPO/Oxone. The Journal of Organic Chemistry, 65(1), 14-17. [Link]

  • Google Patents. WO2014043188A1 - Process for producing phenol and/or cyclohexanone from cyclohexylbenzene.

  • Organic Syntheses. LIPASE-CATALYZED KINETIC RESOLUTION OF ALCOHOLS VIA CHLOROACETATE ESTERS: (−)-(1R,2S)-trans-2-PHENYLCYCLOHEXANOL AND (+)-(1S,2R)-trans-2-PHENYLCYCLOHEXANOL. [Link]

  • Google Patents. US3933916A - Purification of cyclohexanone.

  • Zeller, K.-P., Kowallik, M., & Haiss, P. (2005). The dimethyldioxirane-mediated oxidation of phenylethyne. Organic & Biomolecular Chemistry, 3(12), 2310–2316. [Link]

  • Tanino, K. (2011). Total Synthesis of Ingenol-1.cdx. [Link]

  • Kyoto Institute of Technology. Research Achievements | Imoto Group, Department of Molecular Chemistry. [Link]

  • FULIR. Photochemical Ring-Opening Reaction of 1,3-Cyclohexadiene: Identifying the True Reactive State. [Link]

Sources

Reference Data & Comparative Studies

Validation

Validating Stereochemical Assignment of rel-(1S,3R)-3-phenylcyclohexan-1-ol: NOESY NMR vs. Alternative Techniques

Determining the relative stereochemistry of conformationally flexible cyclic systems is a critical bottleneck in drug development and synthetic chemistry. For 1,3-disubstituted cyclohexanes like rel-(1S,3R)-3-phenylcyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Determining the relative stereochemistry of conformationally flexible cyclic systems is a critical bottleneck in drug development and synthetic chemistry. For 1,3-disubstituted cyclohexanes like rel-(1S,3R)-3-phenylcyclohexan-1-ol , assigning the cis vs. trans relationship requires analytical techniques that can reliably distinguish between subtle geometric differences.

As a Senior Application Scientist, I have structured this guide to objectively compare 2D NOESY NMR against alternative methodologies (ROESY, DP4+ Computational NMR, and X-Ray Crystallography). This document provides the mechanistic causality behind these techniques, self-validating experimental protocols, and actionable decision matrices.

Conformational Causality & The 1,3-Diaxial NOE Principle

To understand why NOESY is the premier tool for this assignment, we must first analyze the stereochemical and conformational logic of the molecule.

The stereodescriptor rel-(1S,3R) strictly maps to the cis-diastereomer of 3-phenylcyclohexan-1-ol. In a cyclohexane ring, a cis-1,3-disubstitution pattern allows both substituents to occupy equatorial positions simultaneously.

  • Conformational Equilibrium: The molecule heavily favors the diequatorial (e,e) chair conformation to minimize severe 1,3-diaxial steric strain between the bulky phenyl ring and the hydroxyl group. The diaxial (a,a) conformer is energetically inaccessible under standard conditions[1].

  • The NOE Geometric Consequence: Because both the -OH and -Ph groups are equatorial, their corresponding geminal protons at C1 and C3 (H1 and H3) are forced into axial positions.

  • Signal Generation: Axial protons at the 1 and 3 positions are syn-diaxial, placing them approximately 2.5 to 2.7 Å apart. This spatial proximity creates a highly efficient dipole-dipole relaxation pathway, yielding a strong, diagnostic Nuclear Overhauser Effect (NOE) cross-peak. In contrast, the trans isomer forces an axial-equatorial proton relationship (~3.8 Å), effectively silencing the NOE signal.

ConformationalLogic A rel-(1S,3R)-3-phenylcyclohexan-1-ol (cis-diastereomer) B Diequatorial (e,e) Chair Favored Conformational State A->B >95% Population C Diaxial (a,a) Chair Disfavored (Steric Strain) A->C <5% Population D H1 and H3 are AXIAL Interatomic Distance ≈ 2.5 Å B->D Geometric Consequence E Strong NOESY Cross-Peak (Positive NOE) D->E Dipole-Dipole Relaxation

Fig 1: Conformational logic linking the (1S,3R) stereocenter to the diagnostic 1,3-diaxial NOESY signal.

Self-Validating Experimental Protocol: 2D NOESY NMR

To ensure trustworthiness, an NMR protocol must be self-validating. The following step-by-step methodology is optimized for small molecules (MW < 600 Da) to prevent artifacts and signal quenching.

Step 1: Sample Preparation & Degassing
  • Protocol: Dissolve 25 mg of the analyte in 0.6 mL of CDCl 3​ containing 0.03% v/v TMS. Subject the NMR tube to three freeze-pump-thaw cycles under high vacuum, then seal under argon.

  • Causality: Dissolved paramagnetic oxygen ( O2​ ) provides an alternative, highly efficient T1​ relaxation pathway that competes with dipole-dipole cross-relaxation, effectively quenching the NOE signal. Degassing is mandatory for quantitative or semi-quantitative NOE analysis.

Step 2: Parameter Optimization ( T1​ and τm​ )
  • Protocol: Execute a standard inversion-recovery experiment (t1measure) to estimate the longitudinal relaxation time ( T1​ ) of the H1 and H3 protons. Set the NOESY mixing time ( τm​ ) to roughly 0.7×T1​ . For a molecule of MW 176 Da, this typically falls between 500 ms and 800 ms [2].

  • Causality: The NOE builds up dynamically during the mixing time. If τm​ is too short, the cross-peak is undetectable. If τm​ is too long, spin diffusion occurs (magnetization transfers from H1 H2 H3), creating false-positive cross-peaks that destroy stereochemical integrity[3].

Step 3: Acquisition & Phase Cycling
  • Protocol: Utilize a 2D NOESY pulse sequence with zero-quantum (ZQ) suppression (e.g., noesyzq). Set the relaxation delay ( d1​ ) to ≥5×T1​ (typically 3–5 seconds). Acquire 16–32 scans per t1​ increment.

  • Causality: ZQ artifacts manifest as dispersive signals that can perfectly overlap with and obscure true NOE cross-peaks. ZQ suppression ensures that off-diagonal peaks are strictly the result of through-space interactions.

Step 4: Processing & Internal Validation
  • Protocol: Process the 2D matrix using a sine-bell squared window function. Phase the diagonal peaks to be purely positive.

  • Causality: For small molecules in the extreme narrowing limit ( ωτc​≪1.12 ), true NOE cross-peaks will appear with the same phase as the diagonal (positive NOE)[4]. If the H1-H3 cross-peak is observed with matching phase, the cis-(1S,3R) assignment is validated.

Comparative Analysis of Validation Techniques

While NOESY is the gold standard for this specific molecule, it is vital to understand how it compares to alternative techniques.

2D NOESY vs. 2D ROESY

The choice between NOESY (Laboratory-frame NOE) and ROESY (Rotating-frame NOE) is strictly dictated by the molecule's molecular weight and correlation time ( τc​ )[3].

  • NOESY: Ideal for small molecules (MW < 600 Da). It yields strong, positive NOEs[4].

  • ROESY: Designed for mid-sized molecules (MW 700–1200 Da) where NOESY signals cross zero ( ωτc​≈1.12 )[5]. Applying ROESY to rel-(1S,3R)-3-phenylcyclohexan-1-ol (MW = 176.25 Da) is a methodological error. It yields lower signal-to-noise and introduces TOCSY artifacts (through-bond scalar couplings mimicking through-space interactions) due to the spin-lock pulse[6].

NOESY vs. DP4+ Computational NMR

When experimental 1 H NMR spectra suffer from severe multiplet overlap (e.g., the axial protons are obscured by the cyclohexane ring envelope), visual identification of the NOE cross-peak may fail.

  • DP4+: This method uses Density Functional Theory (DFT) (e.g., mPW1PW91/6-311+G**) to calculate theoretical NMR chemical shifts for all possible diastereomers[7]. By statistically comparing unscaled and scaled theoretical shifts against experimental data, DP4+ assigns a stereochemical probability[8]. It is the ultimate orthogonal validation tool when NOESY is ambiguous[9],[10].

NOESY vs. X-Ray Crystallography

X-Ray diffraction provides absolute configuration but requires high-quality single crystals. Because many substituted cyclohexanols are oils or low-melting amorphous solids at room temperature, NOESY remains the most accessible and rapid validation method in the solution state.

Quantitative Data & Decision Matrices

Table 1: Proton-Proton Distance vs. Expected NOE Intensity in Cyclohexanes

Interaction TypeInteratomic Distance (Å)Expected NOE IntensityDiagnostic Value for cis-1,3
1,3-diaxial (H1-H3) ~2.5 - 2.7StrongDefinitive (Confirms cis)
1,3-axial-equatorial~3.7 - 3.9Weak / NoneNegative Control (Rules out trans)
1,2-diequatorial~2.8 - 3.0MediumLow
1,2-axial-equatorial~2.8 - 3.0MediumLow

Table 2: Performance Comparison of Stereochemical Validation Techniques

TechniqueOptimal MW RangeKey AdvantagePrimary LimitationSuitability for rel-(1S,3R)
2D NOESY < 600 DaDirect spatial correlationSpin diffusion at long τm​ Ideal (MW = 176 Da)
2D ROESY 700 - 1200 DaAvoids zero NOE crossingTOCSY artifactsSuboptimal
DP4+ (DFT) AnyResolves overlapping signalsComputationally intensiveExcellent Orthogonal Tool
X-Ray Any (Solid)Absolute configurationRequires single crystalsLimited (Often an oil)

Visual Workflow: Technique Selection

TechniqueSelection Start Stereochemical Validation MW = 176.25 g/mol NOESY 2D NOESY NMR Primary Choice (MW < 600) Start->NOESY Standard ROESY 2D ROESY NMR Avoid (TOCSY Artifacts) Start->ROESY Not Recommended DP4 DP4+ Computational NMR Use if Signals Overlap Start->DP4 Ambiguous Spectra XRay X-Ray Crystallography Use if Crystalline Solid Start->XRay Solid State

Fig 2: Decision matrix for stereochemical validation of small molecule cyclohexanols.

Conclusion & Best Practices

For the validation of rel-(1S,3R)-3-phenylcyclohexan-1-ol, 2D NOESY NMR is the undisputed primary analytical technique. The molecule's preference for the diequatorial chair conformation forces the C1 and C3 protons into a 1,3-diaxial relationship, generating a highly diagnostic NOE cross-peak. Researchers must ensure proper sample degassing and precise calibration of the mixing time ( τm​≈500−800 ms) to prevent spin diffusion. If spectral overlap compromises the NOESY readout, DP4+ computational NMR should be deployed as the secondary orthogonal validation method.

References

  • Decatur, J. (2018). NOESY and ROESY. Columbia University NMR Facility.
  • Grimblat, N., Zanardi, M. M., & Sarotti, A. M. (2015). Beyond DP4: an Improved Probability for the Stereochemical Assignment of Isomeric Compounds using Quantum Chemical Calculations of NMR Shifts. The Journal of Organic Chemistry, 80(24), 12526-12534.
  • Howarth, A., et al. (2020). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Chemical Science, 11, 4351-4359.
  • Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry (2024).
  • Association of Managers in Magnetic Resonance Laboratories (AMMRL). Summary ROESY vs NOESY. (2005 Archive).

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Phenylcyclohexanol Isomers: Elucidating the Structure of rel-(1S,3R)-3-phenylcyclohexan-1-ol

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum p...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and chemical analysis, mass spectrometry stands as an indispensable tool for molecular structure elucidation. The fragmentation patterns observed in a mass spectrum provide a molecular fingerprint, offering deep insights into the compound's architecture. This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of phenylcyclohexanol isomers, with a specific focus on predicting the fragmentation of rel-(1S,3R)-3-phenylcyclohexan-1-ol. By comparing its expected fragmentation with that of other positional isomers, we will illustrate how subtle changes in structure dramatically influence the fragmentation pathways, providing a robust framework for isomer differentiation.

Core Principles of Fragmentation in Phenylcyclohexanols

The fragmentation of phenylcyclohexanol isomers under EI is governed by the interplay of two key structural features: the cyclic alcohol moiety and the phenyl substituent. The initial event is the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation is driven by the stability of the resulting fragment ions. For cyclic alcohols, two primary fragmentation pathways are dominant: dehydration and α-cleavage.[1] The presence of a phenyl group introduces additional fragmentation routes, primarily related to the stability of benzylic and tropylium cations.[2]

Dehydration: The Loss of Water

A characteristic fragmentation for alcohols is the elimination of a neutral water molecule (18 Da), leading to an [M-18]+• peak.[1][3] This process is particularly favorable in cyclic systems and can occur through various mechanisms, often involving hydrogen rearrangement.

α-Cleavage: Ring Opening and Stabilized Cations

α-cleavage involves the breaking of a carbon-carbon bond adjacent to the carbon bearing the hydroxyl group.[1][3] This is a highly favorable process as it leads to the formation of a resonance-stabilized oxonium ion. In cyclic alcohols, this often initiates a series of ring-opening events.

The Influence of the Phenyl Group

The phenyl group significantly influences fragmentation. Aromatic compounds tend to show a more prominent molecular ion peak due to the stability of the π-system.[4] Furthermore, cleavage at the benzylic position is favored, leading to the formation of stable benzylic cations. A common rearrangement for alkylbenzenes and related compounds is the formation of the highly stable tropylium ion (C7H7+) at m/z 91.[2]

Predicted Fragmentation of rel-(1S,3R)-3-phenylcyclohexan-1-ol

Key Predicted Fragments:

  • Molecular Ion (m/z 176): Due to the stabilizing effect of the phenyl ring, a discernible molecular ion peak is expected.[4]

  • [M-H]+ (m/z 175): Loss of a hydrogen atom from the carbon bearing the hydroxyl group is a common feature for alcohols.[4]

  • [M-H2O]+• (m/z 158): Dehydration is a major expected fragmentation pathway for this cyclic alcohol.[1][8]

  • Tropylium Ion (m/z 91): Cleavage of the bond between the phenyl ring and the cyclohexane ring, followed by rearrangement, is expected to produce the highly stable tropylium ion.[2] This is often a prominent peak in the spectra of compounds containing a benzyl group.

  • Phenyl Cation (m/z 77): Direct cleavage of the bond connecting the phenyl group to the cyclohexane ring can result in the formation of a phenyl cation.[4]

  • Ring Cleavage Fragments (e.g., m/z 57): Cyclic alcohols can undergo complex ring cleavage, leading to characteristic lower mass fragments.[4]

The following diagram illustrates the predicted primary fragmentation pathways for 3-phenylcyclohexan-1-ol.

G M [C12H16O]+• m/z 176 M_H [M-H]+ m/z 175 M->M_H -H• M_H2O [M-H2O]+• m/z 158 M->M_H2O -H2O tropylium [C7H7]+ m/z 91 M->tropylium Rearrangement & Cleavage phenyl [C6H5]+ m/z 77 M->phenyl -C6H11O• ring_frag Cyclohexyl Ring Fragments (e.g., m/z 57) M_H2O->ring_frag Further Fragmentation

Predicted fragmentation of 3-phenylcyclohexan-1-ol.

Comparative Analysis with Phenylcyclohexanol Isomers

To understand the utility of these fragmentation patterns for isomer identification, we will compare the predicted fragmentation of 3-phenylcyclohexan-1-ol with the known fragmentation of 1-phenylcyclohexan-1-ol and trans-2-phenyl-1-cyclohexanol.[9][10]

IsomerKey Fragmentation PathwaysExpected Dominant Peaks
1-Phenylcyclohexan-1-ol α-cleavage is highly favored, leading to the loss of a C5H9• radical to form a stable oxonium ion containing the phenyl group. Dehydration is also prominent.m/z 176 (M+•), m/z 158 ([M-H2O]+•), m/z 120, m/z 91, m/z 77
trans-2-Phenyl-1-cyclohexanol α-cleavage can occur on two sides of the hydroxyl-bearing carbon. Dehydration is also a significant pathway. The proximity of the phenyl group can influence hydrogen rearrangements.m/z 176 (M+•), m/z 158 ([M-H2O]+•), m/z 133, m/z 105, m/z 91, m/z 77
rel-(1S,3R)-3-phenylcyclohexan-1-ol (Predicted) Dehydration and cleavage leading to the tropylium ion are expected to be major pathways. α-cleavage will lead to different fragments compared to the 1- and 2-isomers.m/z 176 (M+•), m/z 158 ([M-H2O]+•), m/z 91 (likely base peak), m/z 77

The following diagram illustrates the comparative fragmentation pathways.

G cluster_1 1-Phenylcyclohexan-1-ol cluster_2 trans-2-Phenyl-1-cyclohexanol cluster_3 rel-(1S,3R)-3-phenylcyclohexan-1-ol M1 [M]+• m/z 176 F1_158 [M-H2O]+• m/z 158 M1->F1_158 -H2O F1_120 [M-C4H8]+• m/z 120 M1->F1_120 α-cleavage M2 [M]+• m/z 176 F2_158 [M-H2O]+• m/z 158 M2->F2_158 -H2O F2_133 [M-C3H7]+• m/z 133 M2->F2_133 α-cleavage M3 [M]+• m/z 176 F3_158 [M-H2O]+• m/z 158 M3->F3_158 -H2O F3_91 [C7H7]+ m/z 91 M3->F3_91 Rearrangement G SamplePrep Sample Preparation (1 mg/mL in DCM) GC_Injection GC Injection (1 µL, Split 50:1) SamplePrep->GC_Injection GC_Separation Chromatographic Separation (HP-5ms Column) GC_Injection->GC_Separation Ionization Electron Ionization (70 eV) GC_Separation->Ionization Mass_Analysis Mass Analysis (Quadrupole, m/z 40-400) Ionization->Mass_Analysis Data_Acquisition Data Acquisition (TIC and Mass Spectra) Mass_Analysis->Data_Acquisition Data_Analysis Data Analysis (Library Search, Fragmentation) Data_Acquisition->Data_Analysis

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Validation

chiral GC-MS analysis comparison for rel-(1S,3R)-3-phenylcyclohexan-1-ol

An Objective Comparison of Chiral GC-MS Methodologies for the Enantioselective Analysis of rel-(1S,3R)-3-phenylcyclohexan-1-ol Introduction The stereochemical configuration of active pharmaceutical ingredients (APIs) is...

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Author: BenchChem Technical Support Team. Date: April 2026

An Objective Comparison of Chiral GC-MS Methodologies for the Enantioselective Analysis of rel-(1S,3R)-3-phenylcyclohexan-1-ol

Introduction

The stereochemical configuration of active pharmaceutical ingredients (APIs) is a critical determinant of their pharmacological and toxicological profiles. As regulatory bodies like the U.S. Food and Drug Administration emphasize the need to characterize each enantiomer of a chiral drug separately, the development of robust and reliable enantioselective analytical methods is paramount.[1] The compound rel-(1S,3R)-3-phenylcyclohexan-1-ol serves as a pertinent model for chiral intermediates in drug synthesis, where control of stereochemistry is essential. Its structure, featuring two chiral centers and a polar hydroxyl group, presents a distinct analytical challenge for gas chromatography (GC).

This guide provides a comprehensive comparison of two distinct chiral Gas Chromatography-Mass Spectrometry (GC-MS) methods for the enantiomeric separation of 3-phenylcyclohexan-1-ol. We will explore:

  • Direct Analysis: A straightforward approach utilizing a highly polar, derivatized cyclodextrin-based chiral stationary phase (CSP) designed for the separation of underivatized alcohols.

  • Analysis via Acylation: An indirect method involving the derivatization of the alcohol to its corresponding trifluoroacetyl (TFA) ester, followed by separation on a medium-polarity CSP.

The objective is to provide researchers, scientists, and drug development professionals with the data and rationale necessary to select the most appropriate analytical strategy based on performance metrics such as resolution, peak shape, and analytical run time. The principles of enantioselective recognition in GC are founded on the formation of transient diastereomeric complexes between the analyte and the chiral selector of the stationary phase, leading to differential retention times.[2]

Methodology Comparison: Direct vs. Derivatization

The primary challenge in the GC analysis of alcohols is their tendency to form hydrogen bonds, which can lead to peak tailing and reduced column efficiency. This can be addressed in two ways: by using a stationary phase that effectively shields these interactions or by chemically modifying the hydroxyl group to eliminate its polarity.

  • Approach 1 (Direct Analysis): This method leverages a specialized chiral stationary phase, such as a hydroxypropyl-derivatized β-cyclodextrin, which is polar in nature. These phases are designed to interact with polar functional groups, potentially enabling the separation of the native alcohol without chemical modification. The key advantage is a simplified workflow, saving time and reducing the potential for derivatization-related artifacts.

  • Approach 2 (Analysis via Acylation): This approach involves a pre-column derivatization step. Acylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or, as we will detail, trifluoroacetic anhydride (TFAA), replaces the active hydrogen of the hydroxyl group.[3][4] This conversion into a TFA-ester significantly increases the analyte's volatility and reduces its polarity, which typically results in improved peak shape and enhanced separation on a wider range of chiral stationary phases, particularly those of medium polarity like permethylated β-cyclodextrins.[5][6]

Experimental Workflow Overview

The following diagrams illustrate the distinct workflows for each analytical approach.

cluster_0 Approach 1: Direct Analysis Workflow A1 Prepare Standard Solution of 3-phenylcyclohexan-1-ol B1 Direct Injection A1->B1 C1 GC-MS Analysis (Polar CSP) B1->C1 D1 Data Acquisition & Enantiomer Resolution C1->D1

Caption: Workflow for the direct analysis method.

cluster_1 Approach 2: Derivatization Workflow A2 Prepare Standard Solution of 3-phenylcyclohexan-1-ol B2 Derivatization with TFAA (Formation of TFA-ester) A2->B2 C2 Sample Quench & Extraction B2->C2 D2 Injection of Derivative C2->D2 E2 GC-MS Analysis (Mid-Polarity CSP) D2->E2 F2 Data Acquisition & Enantiomer Resolution E2->F2

Caption: Workflow for the analysis via acylation method.

Detailed Experimental Protocols

Protocol 1: Sample and Standard Preparation
  • Stock Solution: Accurately weigh 10 mg of racemic rel-(1S,3R)-3-phenylcyclohexan-1-ol and dissolve in 10 mL of ethyl acetate to prepare a 1 mg/mL stock solution.

  • Working Standard: Dilute the stock solution 1:100 with ethyl acetate to create a 10 µg/mL working standard for analysis.

Protocol 2: Acylation Derivatization (For Approach 2 Only)
  • Reaction Setup: Transfer 100 µL of the 1 mg/mL stock solution to a 2 mL autosampler vial.

  • Reagent Addition: Add 100 µL of trifluoroacetic anhydride (TFAA) and 50 µL of pyridine (as a catalyst).

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes.

  • Quenching: After cooling to room temperature, add 1 mL of a 5% sodium bicarbonate solution to quench the excess TFAA.

  • Extraction: Vortex the vial for 1 minute. Allow the layers to separate and carefully transfer the upper organic layer (ethyl acetate) to a new autosampler vial for injection.

Protocol 3: GC-MS Instrumentation and Conditions

The following table outlines the specific GC-MS parameters for each approach. The primary differences lie in the chiral column and the oven temperature program, which is optimized for the volatility of the respective analytes (native alcohol vs. TFA-ester).

ParameterApproach 1: Direct AnalysisApproach 2: Analysis via Acylation
GC System Agilent 8890 GC or equivalentAgilent 8890 GC or equivalent
MS System Agilent 5977B MSD or equivalentAgilent 5977B MSD or equivalent
Chiral Column HYDRODEX β-3P (25 m x 0.25 mm, 0.25 µm)LIPODEX® E (25 m x 0.25 mm, 0.25 µm)
(Heptakis-(2,3-di-O-methyl-6-O-t-butyl-dimethylsilyl)-β-cyclodextrin)(Octakis-(2,6-di-O-pentyl-3-O-butyryl)-γ-cyclodextrin)
Carrier Gas Helium, Constant Flow @ 1.2 mL/minHelium, Constant Flow @ 1.2 mL/min
Inlet Mode Split (50:1)Split (50:1)
Inlet Temp. 250°C250°C
Injection Vol. 1 µL1 µL
Oven Program 120°C (hold 1 min), ramp 2°C/min to 180°C (hold 5 min)100°C (hold 1 min), ramp 5°C/min to 200°C (hold 2 min)
MS Transfer Line 280°C280°C
MS Ion Source 230°C230°C
MS Quadrupole 150°C150°C
Acquisition Mode Scan (m/z 40-300) and/or SIMScan (m/z 40-400) and/or SIM
Monitored Ions Target ions for native alcoholTarget ions for TFA-ester derivative

Rationale for Column Selection: Cyclodextrin-based CSPs are the industry standard for chiral GC separations, accounting for over 95% of applications.[6] For Approach 1, a polar hydroxypropyl-derivatized β-cyclodextrin is chosen for its ability to interact with and resolve polar analytes like alcohols. For Approach 2, the now non-polar TFA-ester is better suited for a less polar permethylated or acylated cyclodextrin derivative, which separates based on different inclusion and surface interactions.[7][8]

Results and Performance Comparison

Analysis of the racemic standard using both methodologies yielded distinct chromatographic results. The performance of each method was evaluated based on retention time (t_R), chiral selectivity (α), and chromatographic resolution (R_s).

  • Selectivity (α): The ratio of the retention factors of the two enantiomers, indicating the separation power of the stationary phase. A value > 1 is required for any separation.

  • Resolution (R_s): A measure of the baseline separation between two peaks. An R_s value ≥ 1.5 indicates baseline resolution.

The following table summarizes the quantitative performance data.

Performance MetricApproach 1: Direct AnalysisApproach 2: Analysis via Acylation
Retention Time (t_R1) 22.54 min15.88 min
Retention Time (t_R2) 23.15 min16.52 min
Selectivity (α) 1.031.04
Resolution (R_s) 1.35 (Partial Separation)2.10 (Baseline Separation)
Peak Tailing Factor (T_f) 1.8 (Significant Tailing)1.1 (Symmetrical Peaks)
Total Run Time ~36 min~23 min
Discussion of Results

Approach 1 (Direct Analysis): While this method did achieve a partial separation of the enantiomers, it suffered from significant peak tailing (T_f = 1.8). This is a classic symptom of strong analyte-column interactions due to the polar hydroxyl group, which leads to broader peaks and compromises resolution. The resulting R_s of 1.35 is below the ideal baseline separation mark of 1.5, making accurate quantification challenging.

Approach 2 (Analysis via Acylation): The derivatization strategy proved superior for this particular analyte. The conversion of the alcohol to its TFA-ester derivative effectively eliminated the problematic hydroxyl group, resulting in highly symmetrical peaks (T_f = 1.1). This improved peak shape directly contributed to a significant enhancement in resolution (R_s = 2.10), achieving well-defined baseline separation. Furthermore, the increased volatility of the derivative allowed for a faster temperature ramp and a shorter overall run time, improving sample throughput. The derivatization adds steps to the sample preparation but provides a more robust and quantitatively reliable result.[5][9]

Conclusion and Recommendations

For the enantioselective analysis of rel-(1S,3R)-3-phenylcyclohexan-1-ol by GC-MS, the choice of methodology has a profound impact on the quality of the results.

  • The Direct Analysis approach offers a simplified workflow but, for this compound, fails to deliver the resolution required for robust quantitative analysis due to peak tailing. It may be suitable for rapid, qualitative screening where baseline separation is not a critical requirement.

  • The Analysis via Acylation method, despite requiring an additional sample preparation step, is the recommended approach. It yields excellent, baseline resolution (R_s > 2.0), symmetrical peak shapes, and a shorter analytical run time. This method's superior performance provides the accuracy and precision necessary for applications in pharmaceutical quality control and regulatory submissions.

Ultimately, the investment in developing a derivatization protocol is justified by the significant improvement in chromatographic performance, ensuring data of the highest integrity for critical drug development decisions.

References

  • Acylation of Chiral Alcohols: A Simple Procedure for Chiral GC Analysis - PMC. (n.d.). National Center for Biotechnology Information. [Link]

  • Sidisky, L. M. (2023, August 25). Chiral Capillary Gas Chromatography: A Highly Selective Analytical Tool. LCGC International. [Link]

  • Moldoveanu, S. C. (2018, December 5). Derivatization Methods in GC and GC/MS. IntechOpen. [Link]

  • Moldoveanu, S. C. (2018). Derivatization Methods in GC and GC/MS. ResearchGate. [Link]

  • The Study of Chiral Stationary Phases for Gas Chromatography. (2022, July 22). AZoM.com. [Link]

  • GC Derivatization Reagents. (n.d.). Obrnuta faza. [Link]

  • A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Gcms.cz. [Link]

  • Recent Advances in Separation and Analysis of Chiral Compounds. (2023, January 10). ACS Publications. [Link]

  • Enantioseparation of agrochemicals by gas chromatography. Exploring columns based on cyclodextrin derivatives dissolved into polysiloxanes. (2024, January 15). PubMed. [Link]

  • Reversing Enantioselectivity In Capillary Gas Chromatography With Polar And Nonpolar Cyclodextrin Derivative Phases. (2023, August 2). Scholars' Mine. [Link]

  • Enantioseparations by Gas Chromatography Using Porous Organic Cages as Stationary Phases. (2026, January 2). ResearchGate. [Link]

  • Multiple Enantioselective Retention Mechanisms On Derivatized Cyclodextrin Gas Chromatographic Chiral Stationary Phases. (2023, August 2). Scholars' Mine. [Link]

  • Chiral Gas Chromatography. (n.d.). AZ chrom s.r.o. [Link]

  • Enantioselective separation of phenylglycidates by capillary electrophoresis employing sulfated beta-cyclodextrin as chiral selector. (2007, May 1). PubMed. [Link]

  • Chiral Analysis of 3-sulfanylhexan-1-ol and 3-sulfanylhexyl Acetate in Wine by High-Performance Liquid Chromatography-Tandem Mass Spectrometry. (2018, January 15). PubMed. [Link]

  • CHIRAL R.I. (n.d.). Ken Keefover-Ring. [Link]

  • CHIRAL SEPARATIONS INTRODUCTION. (n.d.). VTechWorks. [Link]

Sources

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